Cilansetron
Descripción
Propiedades
IUPAC Name |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNFDKWULDWJDS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152951 | |
| Record name | Cilansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-74-7 | |
| Record name | Cilansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120635-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilansetron [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J6DQ1U5B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cilansetron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D). This technical guide delineates the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. It provides a detailed examination of its molecular interactions, pharmacodynamics, and pharmacokinetic profile. The guide includes comprehensive summaries of experimental methodologies and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. In the diarrhea-predominant subtype (IBS-D), visceral hypersensitivity and abnormal gut motility are key pathophysiological features. Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the enteric nervous system, plays a pivotal role in regulating gastrointestinal sensation, motility, and secretion, primarily through the activation of 5-HT3 receptors. This compound was developed to selectively target these receptors, thereby modulating the underlying mechanisms of IBS-D.[1][2]
Molecular Mechanism of Action: 5-HT3 Receptor Antagonism
The primary mechanism of action of this compound is its competitive and selective antagonism of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. In the gastrointestinal tract, this depolarization of enteric neurons contributes to increased motility and the sensation of visceral pain.
By binding to the 5-HT3 receptor, this compound prevents the binding of serotonin, thereby inhibiting the downstream signaling cascade. This blockade of neuronal depolarization leads to a reduction in gastrointestinal contractility and visceral afferent nerve stimulation, which manifests as a delay in colonic transit and a decrease in visceral hypersensitivity.[1]
References
Cilansetron Pharmacodynamics in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective competitive antagonist of the serotonin type-3 (5-HT3) receptor.[1][2][3] Developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D), its therapeutic effects are primarily mediated through the modulation of gastrointestinal (GI) motility, visceral sensation, and secretion.[1][2] This document provides a comprehensive overview of the pharmacodynamics of this compound within the GI tract, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.
Introduction: The Role of 5-HT3 Receptors and this compound
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gastrointestinal tract, regulating numerous functions including motility, secretion, and the perception of pain.[2] The gut's enteric nervous system (ENS) contains a vast amount of the body's serotonin.[2] Of the various serotonin receptor subtypes, the 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in gut-brain communication.[4][5] These receptors are densely located on the terminals of vagal afferent nerves and in specific brain regions, such as the chemoreceptor trigger zone.[5][6]
Activation of 5-HT3 receptors by serotonin released from enterochromaffin cells in the gut mucosa stimulates intrinsic and extrinsic primary afferent nerves.[5] This stimulation can lead to increased intestinal motility and secretion, as well as the sensation of visceral pain and nausea, which are hallmark symptoms of IBS-D.[1][2][5]
This compound is a high-affinity 5-HT3 receptor antagonist designed to counteract these effects.[1][7] By blocking the action of serotonin at these receptors, this compound effectively reduces GI motility, alleviates visceral hypersensitivity, and normalizes bowel function in patients with IBS-D.[1][8][9]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to 5-HT3 receptors, preventing their activation by serotonin. This blockade occurs at key locations within the gut-brain axis:
-
Enteric Nervous System (ENS): By inhibiting 5-HT3 receptors on ENS neurons, this compound modulates local reflexes that control intestinal motility and secretion.[10] This leads to a decrease in the propulsive contractions that cause diarrhea.
-
Extrinsic Afferent Nerves: this compound blocks 5-HT3 receptors on vagal and splanchnic afferent nerve fibers that transmit sensory information from the gut to the central nervous system (CNS).[1][6] This action is crucial for its ability to reduce visceral hypersensitivity—an enhanced perception of pain in response to normal stimuli—which is a key feature of IBS.[1][11][12]
The binding of serotonin to the 5-HT3 receptor normally causes the rapid opening of a non-selective cation channel, leading to depolarization of the neuron and initiation of a nerve impulse. This compound's antagonism prevents this ion influx, thereby dampening the signaling cascade.
Figure 1. Signaling pathway of 5-HT3 receptor activation and its blockade by this compound.
Quantitative Pharmacodynamic Data
This compound is characterized by its high affinity and potency at the 5-HT3 receptor, which has been quantified in various preclinical models. It is notably more potent than the first-generation 5-HT3 antagonist, ondansetron.[1][13]
| Parameter | Value | Species/Model | Comments | Reference |
| Receptor Binding Affinity (Ki) | 0.19 nM | Human 5-HT3 Receptor | Demonstrates very high affinity for the target receptor. | [14] |
| Receptor Binding Affinity (Ki) | 3.0 nM | Human 5-HT3 Receptor | Data from a related 4-hydroxy derivative of this compound. | [15] |
| Functional Antagonism (pA2) | 6.73 | Guinea Pig Ileum | Measures competitive antagonism against 2-methyl-5-HT-induced contractions. | [15] |
| Comparative Potency | ~10x > Ondansetron | In vitro competitive antagonism | This compound shows significantly greater potency than ondansetron. | [1][13] |
Note:
-
Ki (Inhibition Constant): Represents the concentration of a drug required to occupy 50% of the receptors in a binding assay. A lower Ki value indicates a higher binding affinity.[4]
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.
Effects on Gastrointestinal Function
This compound's antagonism of 5-HT3 receptors translates into significant, clinically relevant effects on key aspects of GI function.
Gastrointestinal Motility
This compound has been shown to modulate motility throughout the GI tract, with the most pronounced effects in the colon.
-
Gastric Emptying: In preclinical studies, this compound prevented the delay in gastric emptying induced by intraduodenal lipid administration in dogs, suggesting an effect on mucosal sensory afferent nerves.[1][10]
-
Colonic Transit: A primary effect of this compound is the delay of colonic transit.[1] This is beneficial in IBS-D, as it allows for more time for water absorption, leading to firmer stool consistency and reduced frequency.[1][7][16]
-
Sigmoid Colon Contractility: In healthy volunteers, this compound increased phasic contractile activity in the sigmoid colon.[1][7] This non-propulsive activity is thought to impede transit, contributing to the overall delay in colonic transit time.[1]
| Parameter Measured | Treatment Group | Result | Significance | Reference |
| Phasic Sigmoid Motility | This compound (4mg & 8mg TID) | Increased area under the pressure curve and number of contractions vs. placebo. | P = 0.005 | [7][16] |
| Stool Consistency | This compound (4mg & 8mg TID) | Trend towards firmer stools. | - | [7][16] |
| Total Colonic Transit | This compound (Oral) | Moderate, dose-dependent inhibitory effect. | - | [1] |
Visceral Sensation
Visceral hypersensitivity is a condition where individuals experience pain or discomfort from internal organ stimuli that would not normally be perceived as painful.[11][12] this compound has been shown to reduce this heightened sensitivity.
In clinical studies, this compound increased the distension thresholds for visceral perception in the stomach and esophagus.[1] By blocking sensory signals from the gut to the brain, it effectively reduces the perception of abdominal pain and discomfort, a primary symptom of IBS.[1][8][9]
Key Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a variety of standardized in vitro and in vivo experimental models.
Protocol: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
-
Objective: To quantify the affinity of this compound for the 5-HT3 receptor using competitive displacement of a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing human 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron (a known 5-HT3 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 1 µM quipazine).
-
This compound at various concentrations.
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]granisetron and varying concentrations of this compound.
-
Controls: Prepare wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess non-radiolabeled antagonist).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]granisetron binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Gut Motility Assay (Isolated Organ Bath)
This assay assesses the functional antagonism of a compound against agonist-induced contractions in an isolated intestinal tissue preparation.[17][18][19]
-
Objective: To determine the potency (pA2) of this compound in antagonizing 5-HT3 receptor-mediated contractions of intestinal smooth muscle.
-
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
5-HT3 receptor agonist (e.g., 2-methyl-5-HT).
-
This compound.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution under a resting tension (e.g., 1 g).
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes, with regular washes.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (2-methyl-5-HT) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30 minutes).
-
Repeat Dose-Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve indicates competitive antagonism.
-
Washout and Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The pA2 value is determined from the x-intercept of the Schild regression line.
-
Figure 2. Workflow for assessing this compound's functional antagonism in an isolated organ bath.
Protocol: In Vivo Colonic Motility in Humans
This protocol describes a method to evaluate the effect of an orally administered drug on sigmoid colon motility in human subjects.[7][16]
-
Objective: To measure the effect of this compound on fasting and stimulated phasic contractile activity of the sigmoid colon.
-
Design: Double-blind, placebo-controlled, crossover study.
-
Subjects: Healthy volunteers.
-
Procedure:
-
Treatment Periods: Subjects receive the study drug (e.g., this compound 8mg TID) or placebo for a set period (e.g., 7 days), followed by a washout period before crossing over to the other treatment.
-
Motility Recording: On the final day of each treatment period, a manometry catheter with multiple pressure sensors is placed in the sigmoid colon (e.g., 20-40 cm from the anal verge).
-
Basal Recording: Record fasting motility for a basal period (e.g., 30 minutes).
-
Meal Stimulation: Subjects ingest a standardized meal. Record postprandial motility for a set duration (e.g., 90 minutes).
-
Pharmacological Stimulation: Administer a cholinergic agent (e.g., 1 mg neostigmine, i.m.) to further stimulate colonic activity. Continue recording for another period (e.g., 60 minutes).
-
-
Data Analysis:
-
The primary outcome variable is the area under the pressure curve (AUC), which reflects the overall contractile activity.
-
Secondary variables include the number, amplitude, and duration of contractions.
-
Compare the motility parameters between the this compound and placebo treatment periods using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound is a highly potent and selective 5-HT3 receptor antagonist with a clear mechanism of action in the gastrointestinal tract. Its pharmacodynamic profile is characterized by high-affinity binding to 5-HT3 receptors, leading to the effective modulation of GI motility and a reduction in visceral hypersensitivity. By delaying colonic transit and dampening pain signals from the gut, this compound directly addresses the primary pathophysiology of diarrhea-predominant irritable bowel syndrome. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this compound and other agents in its class.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Visceral Hypersensitivity Treatment in IBS | London Gastroenterology [gastrolondon.co.uk]
- 12. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 13. scispace.com [scispace.com]
- 14. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reprocell.com [reprocell.com]
- 19. researchgate.net [researchgate.net]
Cilansetron: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist that has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This technical guide provides an in-depth overview of the chemical synthesis and structure of this compound. It includes detailed experimental protocols for its synthesis, a summary of its chemical and physical properties, and a discussion of its mechanism of action, including the downstream signaling pathways of the 5-HT3 receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a complex tetracyclic carbazole structure. Its systematic IUPAC name is (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one.[1][2] The chemical structure of this compound is characterized by a rigid framework incorporating a carbazolone core, a fused piperidine ring, and a methylimidazole moiety linked by a methylene bridge.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (10R)-10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | [1][2] |
| CAS Number | 120635-74-7 | [1] |
| Molecular Formula | C20H21N3O | [1] |
| Molecular Weight | 319.40 g/mol | [1] |
| Synonyms | KC-9946, Calmactin | [1][3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, the key steps of which are outlined in patents EP 0297651 A2 and US 4939136 A. The general synthetic strategy involves the construction of the tetracyclic carbazolone core followed by the introduction of the methylimidazole side chain.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on the general procedures described in the patent literature.
Step 1: Synthesis of 1,2,3,4,5,6-Hexahydro-4-oxo-pyrido[3,2,1-jk]carbazole
-
Reactants: 1,2,3,4-Tetrahydrocarbazol-4-one, Acrylonitrile, Polyphosphoric acid.
-
Procedure: A mixture of 1,2,3,4-tetrahydrocarbazol-4-one and acrylonitrile is heated in the presence of polyphosphoric acid. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried to yield the tetracyclic ketone intermediate.
-
Purification: Recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 10-Hydroxymethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one (Mannich Reaction)
-
Reactants: 1,2,3,4,5,6-Hexahydro-4-oxo-pyrido[3,2,1-jk]carbazole, Paraformaldehyde, Dimethylamine hydrochloride, Isoamyl alcohol.
-
Procedure: A mixture of the tetracyclic ketone, paraformaldehyde, and dimethylamine hydrochloride in a solvent like isoamyl alcohol is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is treated with a dilute acid. The aqueous layer is washed with an organic solvent, and then basified. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: Column chromatography on silica gel.
Step 3: Synthesis of 10-Chloromethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one
-
Reactants: 10-Hydroxymethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, Thionyl chloride, Dichloromethane.
-
Procedure: To a solution of the hydroxymethyl intermediate in an anhydrous solvent such as dichloromethane, thionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a few hours at room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloromethyl intermediate. This intermediate is often used in the next step without further purification.
Step 4: Synthesis of this compound
-
Reactants: 10-Chloromethyl-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one, 2-Methylimidazole, Sodium hydride, Dimethylformamide (DMF).
-
Procedure: To a suspension of sodium hydride in anhydrous DMF, a solution of 2-methylimidazole in DMF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the chloromethyl intermediate in DMF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps, as can be inferred from related syntheses of 5-HT3 antagonists. Specific yields for this compound synthesis may vary depending on the exact reaction conditions and scale.
Table 2: Typical Reaction Yields
| Step | Reaction | Typical Yield (%) |
| 1 | Cyclization to tetracyclic ketone | 60-70 |
| 2 | Mannich reaction | 50-60 |
| 3 | Chlorination | 80-90 (crude) |
| 4 | Alkylation with 2-methylimidazole | 40-50 |
Spectroscopic Data
Characterization of this compound is performed using standard spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds like ondansetron.[4]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (carbazole moiety), signals for the piperidine ring protons, a singlet for the methyl group on the imidazole ring, and signals for the imidazole ring protons. |
| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), signals for the aromatic and heteroaromatic carbons, and signals for the aliphatic carbons of the piperidine and methylene bridge. |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of this compound (319.40 g/mol ). |
| IR | A strong absorption band for the C=O stretching of the ketone (~1680-1700 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C=N and C=C stretching bands for the aromatic and heteroaromatic rings. |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[1]
5-HT3 Receptor Signaling
Activation of the 5-HT3 receptor by serotonin leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes rapid depolarization of the neuron, leading to the propagation of a nerve impulse. In the gut, this can trigger visceral pain perception, increase colonic transit, and stimulate gastrointestinal secretions.
Caption: 5-HT3 receptor signaling pathway.
By competitively blocking the binding of serotonin to the 5-HT3 receptor, this compound prevents the opening of the ion channel and subsequent neuronal depolarization. This action modulates the activity of the enteric nervous system, leading to a reduction in visceral pain, a slowing of colonic transit, and a decrease in gastrointestinal secretions, thereby alleviating the symptoms of IBS-D.
Experimental Workflow Overview
The development and synthesis of this compound follow a structured workflow from initial design to final product.
Caption: this compound synthesis workflow.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The multi-step synthesis, while complex, is achievable through established organic chemistry reactions. The unique tetracyclic structure of this compound is key to its potent and selective antagonism of the 5-HT3 receptor, which underlies its therapeutic potential in managing the symptoms of IBS-D. The information presented herein should serve as a valuable resource for scientists and researchers working on the development of novel therapeutics targeting the serotonergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Odyssey of Cilansetron: An In-Depth Retrospective for Drug Development Professionals
A Technical Guide to the Clinical Trials of a Novel 5-HT3 Receptor Antagonist for Irritable Bowel Syndrome with Diarrhea Predominance (IBS-D)
Introduction
Cilansetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, was a promising therapeutic candidate for the management of irritable bowel syndrome with diarrhea predominance (IBS-D). Developed by Solvay Pharmaceuticals, it reached Phase III clinical trials and demonstrated potential in alleviating the multifaceted symptoms of this common and often debilitating functional gastrointestinal disorder. This technical guide provides a comprehensive retrospective of the clinical trial history of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The document details the experimental protocols, summarizes key quantitative data, and visually represents the underlying mechanisms and trial workflows. Despite its promising efficacy, the development of this compound was ultimately discontinued due to safety concerns, a narrative that holds important lessons for the development of novel therapeutics in this class.
Mechanism of Action: Targeting the 5-HT3 Receptor
This compound exerts its therapeutic effects by competitively blocking the action of serotonin (5-HT) at 5-HT3 receptors. These ligand-gated ion channels are extensively distributed on enteric neurons, as well as on extrinsic and intrinsic afferent nerve fibers within the gastrointestinal tract.[1][2][3] In IBS-D, visceral hypersensitivity and altered gut motility are key pathophysiological features. The binding of serotonin to 5-HT3 receptors on afferent neurons is believed to play a crucial role in the perception of visceral pain. By antagonizing these receptors, this compound aimed to reduce visceral sensitivity and pain perception. Furthermore, 5-HT3 receptor activation is involved in the peristaltic reflex; its blockade by this compound was shown to delay colonic transit, thereby addressing the diarrheal component of IBS-D.[4][5][6]
Clinical Development Program: An Overview
The clinical development of this compound progressed through a series of Phase I, II, and III trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy. The primary patient population targeted was adults with IBS-D, as defined by the Rome II criteria.[7][8][9] The pivotal Phase III program involved large, multicenter, randomized, double-blind, placebo-controlled trials conducted over durations of 3 and 6 months.[6][10][11]
Phase II and Dose-Finding Studies
Early phase studies established the pharmacokinetic profile of this compound and explored its effects on gastrointestinal transit. Phase II dose-finding studies were conducted to identify the optimal dose for the larger Phase III trials. These studies evaluated various doses, with 2mg administered three times daily (tid) emerging as the most effective and well-tolerated dose for further investigation.[6]
Pivotal Phase III Clinical Trials
The core of the this compound clinical program consisted of two large-scale Phase III trials: a 3-month U.S. study and a 6-month multinational study.[7][11][12] These trials were instrumental in generating the primary efficacy and safety data for regulatory submissions.
Experimental Protocol: Phase III IBS-D Trials (General Outline)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: Adult men and women (18 years and older) meeting the Rome II criteria for IBS-D.[8][9] Key inclusion criteria typically included abdominal pain or discomfort for at least 12 weeks (not necessarily consecutive) in the preceding 12 months, along with altered bowel habits characterized by diarrhea.
-
Intervention: this compound 2mg administered orally three times daily.
-
Comparator: Placebo administered orally three times daily.
-
Trial Duration: 3 or 6 months of treatment.
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients who reported "adequate relief" of their overall IBS symptoms for at least 50% of the weeks during the treatment period.[11] This was typically assessed weekly via an interactive voice response system (IVRS).
-
Secondary Efficacy Endpoints: Secondary outcomes included the proportion of patients reporting adequate relief of specific IBS symptoms such as abdominal pain and discomfort, and abnormal bowel habits (including stool frequency and consistency).[11] Health-related quality of life was also assessed using validated instruments.
-
Safety and Tolerability Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Efficacy and Safety Data from Clinical Trials
The clinical trial program for this compound generated a substantial body of data on its efficacy and safety profile. The following tables summarize the key quantitative findings from the Phase III studies.
Efficacy Results
This compound consistently demonstrated statistically significant improvements in the primary and secondary endpoints compared to placebo in both men and women with IBS-D.
Table 1: Responder Rates for Adequate Relief of Overall IBS Symptoms (Phase III)
| Trial Duration | This compound 2mg tid | Placebo |
| 3 Months | 49% | 28% |
| 6 Months | 52% - 61% | 37% - 46% |
Data compiled from multiple sources.[11][12]
Table 2: Responder Rates for Adequate Relief of Specific IBS Symptoms (3-Month Trial)
| Symptom | This compound 2mg tid | Placebo |
| Abdominal Pain & Discomfort | 52% | 37% |
| Abnormal Bowel Habits | 51% | 26% |
Data from a 3-month U.S. study.[7]
Table 3: Responder Rates for Adequate Relief of IBS Symptoms in a 6-Month Study
| Symptom | This compound 2mg tid |
| Overall IBS Symptoms | 63% (p<0.001 vs. placebo) |
| Abdominal Pain & Discomfort | 64% (p<0.001 vs. placebo) |
| Abnormal Bowel Habits | 67% (p<0.001 vs. placebo) |
Data from a 6-month multinational study.[11]
Safety and Tolerability
This compound was generally well-tolerated in the clinical trials. The most common adverse event was constipation, which is a predictable consequence of its mechanism of action. However, a more serious safety concern emerged during the clinical development program: ischemic colitis.
Table 4: Key Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Notes |
| Constipation | 3-12% (at 6 months) | Lower than this compound group | The most frequently reported adverse event.[12] |
| Ischemic Colitis | 1 case in 3-month study, 3 cases in 6-month study. Overall rate of 3.77 per 1000 person-years of exposure.[10][11] | No cases reported. | All reported cases resolved without serious complications.[10][11] |
Regulatory Outcome and Discontinuation
Despite the positive efficacy data, the safety signal of ischemic colitis, a rare but serious condition, cast a shadow over the development of this compound. This was a particularly sensitive issue given the previous withdrawal of another 5-HT3 receptor antagonist, alosetron, for similar safety concerns. In April 2005, Solvay Pharmaceuticals announced that it had received a "not approvable" letter from the U.S. Food and Drug Administration (FDA). The FDA requested additional clinical trials to further evaluate the risk-benefit profile of this compound. Ultimately, Solvay decided to discontinue the development of this compound and withdrew its New Drug Application (NDA).
Conclusion and Future Perspectives
The clinical trial history of this compound provides a compelling case study in the development of therapeutics for functional gastrointestinal disorders. The drug demonstrated clear efficacy in a patient population with significant unmet medical needs. However, the emergence of a serious, albeit rare, adverse event highlighted the challenges of balancing efficacy and safety, particularly for a non-life-threatening condition. The story of this compound underscores the importance of robust post-marketing surveillance and risk management plans for novel therapeutics. For researchers and drug developers, the extensive data generated from the this compound clinical trial program remains a valuable resource for understanding the role of the 5-HT3 receptor in IBS-D and for informing the design of future clinical trials in this therapeutic area. The lessons learned from the clinical odyssey of this compound continue to shape the regulatory landscape and the scientific approach to developing safe and effective treatments for functional gastrointestinal disorders.
References
- 1. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of 5-HT3 receptors in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medscape.com [medscape.com]
- 8. Rome II Diagnostic Criteria for Irritable Bowel Syndrome (IBS) [mdcalc.com]
- 9. ROME II Diagnostic Criteria for Functional Bowel Disorders – MedicalCRITERIA.com [medicalcriteria.com]
- 10. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
Cilansetron Metabolites and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilansetron, a potent and selective 5-HT3 receptor antagonist, has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). Like many pharmaceuticals, this compound undergoes extensive metabolism in the body, primarily in the liver. This process leads to the formation of various metabolites, with the 4-hydroxylated forms being the most significant. These metabolites are not inert; they retain biological activity and contribute to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolites, their biological activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.
Introduction to this compound
This compound is a carbazole derivative that acts as a competitive antagonist at the 5-HT3 receptor.[1][2] The 5-HT3 receptor, a ligand-gated ion channel, is found in the central and peripheral nervous systems, including the gastrointestinal tract.[3] Its activation by serotonin (5-hydroxytryptamine or 5-HT) is implicated in the pathophysiology of IBS-D, contributing to symptoms such as visceral pain, increased gut motility, and diarrhea.[4] By blocking this receptor, this compound and similar drugs can alleviate these symptoms.[5]
Metabolism of this compound
This compound is subject to extensive hepatic metabolism following administration. The primary metabolic pathway is hydroxylation, resulting in the formation of two main metabolites: the 4S- and 4R-hydroxymetabolites. This biotransformation is a crucial aspect of this compound's pharmacokinetics and overall therapeutic effect.
Key Metabolites
The principal metabolites of this compound identified are:
-
4S-hydroxythis compound
-
4R-hydroxythis compound
These stereoisomers are formed through the enzymatic action of the cytochrome P450 (CYP450) system in the liver. While the specific isozymes responsible for this compound's 4-hydroxylation have not been definitively identified in the reviewed literature, data from the structurally similar 5-HT3 antagonist ondansetron suggest the involvement of multiple CYP enzymes, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily .[6] It is highly probable that these enzymes also play a role in the metabolism of this compound.
Biological Activity of this compound Metabolites
Crucially, the 4-hydroxylated metabolites of this compound are not pharmacologically inert. They exhibit biological activity as 5-HT3 receptor antagonists, although their potency is reported to be less than that of the parent compound.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the 5-HT3 receptor binding affinity of this compound and its hydroxylated metabolites. A lower Ki (inhibitory constant) value indicates a higher binding affinity.
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| This compound | 5-HT3 | Radioligand Binding | 0.19 | [7] |
| 4-hydroxy derivative | 5-HT3 | Radioligand Binding | 3.0 | (EP 1424337) |
Note: The Ki value for the 4-hydroxy derivative was reported in a patent and does not specify the stereoisomer (4S or 4R) or if it is a racemic mixture.
The data indicates that while the 4-hydroxy metabolite has a high affinity for the 5-HT3 receptor, it is approximately 15-fold less potent than the parent compound, this compound. This retained activity suggests that the metabolites likely contribute to the overall therapeutic effect of this compound in vivo.
Experimental Protocols
The characterization of this compound's metabolites and their biological activity relies on a combination of analytical and pharmacological techniques.
Metabolite Identification and Quantification
A typical workflow for the identification and quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine, liver microsomes) involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Biological samples (e.g., plasma) are subjected to protein precipitation, often using a cold organic solvent like acetonitrile.[8]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the analytes of interest, is collected for analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile) is used to separate this compound and its more polar hydroxylated metabolites.[8][9]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for sensitive and selective quantification.[1][8][9]
In Vitro 5-HT3 Receptor Binding Assay
To determine the binding affinity (Ki) of this compound and its metabolites for the 5-HT3 receptor, a competitive radioligand binding assay is commonly employed.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared.[10]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound (this compound or its metabolites).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
The metabolic transformation of this compound to its primary hydroxylated metabolites can be visualized as follows:
Caption: Metabolic conversion of this compound to its primary metabolites.
Experimental Workflow for Metabolite Characterization
The overall process for identifying and characterizing the biological activity of this compound's metabolites can be depicted in the following workflow:
Caption: Workflow for metabolite identification and activity assessment.
5-HT3 Receptor Signaling Pathway
This compound and its active metabolites exert their effects by blocking the 5-HT3 receptor, which is a ligand-gated ion channel. The activation of this receptor by serotonin initiates a signaling cascade that leads to neuronal depolarization.
Caption: Simplified 5-HT3 receptor signaling pathway and site of action for this compound.
Conclusion
The metabolism of this compound results in the formation of biologically active 4-hydroxy metabolites. These metabolites, while less potent than the parent compound, retain significant affinity for the 5-HT3 receptor and likely contribute to the overall pharmacological effect of this compound. Understanding the metabolic profile and the activity of these metabolites is crucial for a complete characterization of the drug's action and for predicting its efficacy and potential for drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel 5-HT3 receptor antagonists. Further research to precisely identify the CYP450 isozymes involved in this compound metabolism and to obtain more detailed comparative potency data for the individual 4S- and 4R-hydroxymetabolites would be of significant value to the scientific community.
References
- 1. agilent.com [agilent.com]
- 2. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. annalsgastro.gr [annalsgastro.gr]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxylation by the hydroperoxy-iron species in cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Cilansetron: A Technical Guide for Drug Development Professionals
Introduction
Cilansetron is a potent and selective serotonin type-3 (5-HT3) receptor antagonist that was developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). As a member of the -setron class of drugs, its mechanism of action centers on the modulation of gastrointestinal (GI) motility, secretion, and visceral sensation. While the clinical development of this compound was discontinued, a review of its preclinical data in animal models provides valuable insights for researchers and drug development professionals in the field of gastroenterology. This technical guide summarizes the key preclinical findings, with a focus on pharmacology, pharmacokinetics, and safety studies in various animal models.
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These ligand-gated ion channels are extensively expressed on enteric neurons, as well as on extrinsic and intrinsic primary afferent nerve terminals within the GI tract.[1] The binding of serotonin to these receptors triggers rapid depolarization of the neuron, leading to the propagation of signals that influence gut motility, secretion, and the perception of visceral pain. By antagonizing these receptors, this compound can modulate these physiological processes.
In the gut, enterochromaffin (EC) cells are the primary source of serotonin, releasing it in response to various stimuli. This serotonin then acts on adjacent nerve fibers to initiate local reflexes and transmit sensory information to the central nervous system. This compound's blockade of 5-HT3 receptors on these afferent pathways is believed to be the primary mechanism for its effects on reducing visceral hypersensitivity and slowing colonic transit.
dot
Preclinical Efficacy in Animal Models
Preclinical studies in various animal models have demonstrated the potential of this compound to modulate GI function and reduce visceral pain, key therapeutic goals in the management of IBS-D.
Effects on Gastrointestinal Motility
In dogs, this compound has been shown to prevent the delay in gastric emptying induced by the intraduodenal administration of lipids.[2] This effect is thought to be mediated through local action on mucosal sensory afferent nerves following absorption.[2] In healthy human volunteers, oral administration of this compound (8 mg three times daily) led to an increase in phasic contractile activity in the sigmoid colon, which is likely to impede transit and improve stool consistency.[2]
Effects on Visceral Hypersensitivity
This compound has demonstrated efficacy in animal models of visceral pain. It has been shown to potently inhibit or reduce visceral sensitivity induced by chemical stimuli or distension in animal models.[2] Studies in the rat jejunum have shown that this compound antagonizes serotonin-induced responses of mesenteric afferent nerve terminals.[2]
Table 1: Summary of Preclinical Efficacy Studies of this compound
| Species | Model | Key Findings | Dosing Information |
| Rat | Serotonin-induced mesenteric afferent nerve firing | Antagonized serotonin-induced responses. Intraluminal administration was more potent than intravenous, suggesting local action at the site of absorption.[2] | Intravenous: 0.2-20 µg/kg |
| Dog | Lipid-induced delay in gastric emptying | Prevented the delay in gastric emptying.[2] | Not specified in the available literature. |
| Rat | Models of visceral sensitivity (distension or chemical) | Potently inhibited or reduced visceral sensitivity.[2] | Not specified in the available literature. |
| Rat | Mesenteric and colonic blood flow | Caused a small and transient constriction of the mesenteric vascular bed; colonic blood flow was unaltered.[3] | Intravenous: 0.1 or 0.3 mg/kg |
Experimental Protocols
Colorectal Distension (CRD) Model in Rats for Visceral Pain Assessment
The colorectal distension (CRD) model is a widely used and reproducible method for assessing visceral sensitivity in preclinical studies.[2][3][4]
Objective: To evaluate the effect of a test compound on the visceral pain response to a mechanical stimulus in the colon.
Animals: Male Sprague-Dawley rats (180-240g) are typically used.[3][4]
Procedure:
-
Balloon Preparation and Insertion: A flexible latex balloon (e.g., 7 cm in length) is attached to a catheter. Under light anesthesia (e.g., ether), the balloon is inserted intra-anally into the descending colon and rectum.[3][4]
-
Acclimation: Animals are allowed to recover from anesthesia for at least 30 minutes before the distension protocol begins.[3][4]
-
Distension Protocol: The balloon is inflated with air to produce graded pressures (e.g., 0, 2.00, 3.33, 5.33, and 8.00 kPa).[3][4] Each distension is maintained for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Behavioral Assessment (Visceromotor Response - VMR): The pain response is quantified by observing the abdominal withdrawal reflex (AWR), which is a contraction of the abdominal and flank muscles. A graded scoring system (e.g., AWR0 to AWR4) is used to assess the intensity of the response.[3][4]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the CRD procedure.
dot
Pharmacokinetics
Pharmacokinetic data for this compound in preclinical species is limited in the publicly available literature. The available information is summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Bioavailability | ~80% | Oral |
| Tmax (Time to maximum concentration) | 1 - 1.5 hours | Oral |
| Elimination Half-life (t1/2) | 1.6 - 1.9 hours | Not Specified |
Preclinical Safety and Toxicology
Comprehensive preclinical toxicology data for this compound, such as LD50 values and findings from repeat-dose toxicity studies in animals, are not widely available in the public domain. This is likely due to the discontinuation of its clinical development.
The most notable safety concern that emerged during the clinical evaluation of this compound was the occurrence of ischemic colitis, an adverse event also observed with another 5-HT3 antagonist, alosetron. In clinical trials, the event rate for suspected ischemic colitis with this compound was reported to be 3.77 per 1000 person-years of exposure.[5] All reported cases were reversible upon discontinuation of the drug.[5]
A study in anesthetized rats investigated the effects of intravenous this compound on mesenteric and colonic blood flow. The results indicated that this compound (0.1 and 0.3 mg/kg) caused a small and transient constriction of the mesenteric vascular bed, while blood flow in the colon remained unaltered.[3]
Discussion and Conclusion
The preclinical data for this compound in animal models demonstrate its intended pharmacological activity as a 5-HT3 receptor antagonist. The observed effects on gastrointestinal motility and visceral sensitivity in rats and dogs are consistent with its proposed mechanism of action and therapeutic indication for IBS-D. The pharmacokinetic profile in rats suggests good oral bioavailability in this species.
However, the lack of publicly available, detailed preclinical toxicology and non-rodent pharmacokinetic data presents a significant gap in a comprehensive understanding of its preclinical profile. The safety signal of ischemic colitis that arose in clinical trials underscores the importance of thorough preclinical cardiovascular and vascular safety assessments for compounds in this class.
For researchers and drug development professionals, the preclinical story of this compound highlights the utility of animal models in demonstrating proof-of-concept for 5-HT3 antagonism in modulating gut function. It also serves as a reminder of the critical need for comprehensive safety and toxicology evaluations, particularly for on-target effects that may have unforeseen physiological consequences. While this compound did not reach the market, the knowledge gained from its preclinical and clinical evaluation continues to inform the development of new therapies for functional gastrointestinal disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
Cilansetron's Attenuation of Visceral Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of irritable bowel syndrome with diarrhea predominance (IBS-D), is characterized by heightened pain perception in response to normal or mildly noxious stimuli within the gastrointestinal tract. Cilansetron, a potent and selective serotonin 5-HT3 receptor antagonist, has demonstrated efficacy in mitigating visceral hypersensitivity and improving clinical outcomes in patients with IBS-D. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on visceral hypersensitivity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gut, modulating motility, secretion, and visceral sensation.[1][2] Enterochromaffin cells in the intestinal mucosa are the primary source of 5-HT, which can act on various receptor subtypes.[1] The 5-HT3 receptor, a ligand-gated ion channel, is prominently expressed on extrinsic primary afferent neurons that transmit sensory information, including pain, from the gut to the central nervous system.[3][4] In IBS-D, alterations in 5-HT signaling are thought to contribute to the development of visceral hypersensitivity.[1]
This compound's therapeutic potential lies in its ability to competitively block 5-HT3 receptors, thereby reducing the excitability of visceral afferent nerves and attenuating the perception of pain.[5][6] Clinical trials have shown that this compound is effective in providing adequate relief from abdominal pain and discomfort in both male and female patients with IBS-D.[1][7]
Mechanism of Action: 5-HT3 Receptor Antagonism in Visceral Afferent Neurons
This compound exerts its effects by competitively inhibiting the binding of serotonin to 5-HT3 receptors on the terminals of visceral primary afferent neurons.[8] The activation of these receptors by 5-HT opens a non-selective cation channel, leading to depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the spinal cord and brain, where they are perceived as pain.[3][4] By blocking this initial step in the signaling cascade, this compound effectively dampens the transmission of nociceptive signals from the gut.
A proposed downstream signaling pathway suggests a more complex interplay involving glial cells in the spinal cord. Activation of 5-HT3 receptors on the central terminals of primary afferent neurons or on spinal neurons may trigger the release of the chemokine fractalkine.[3] Fractalkine then acts on its receptor, CX3CR1, which is expressed on microglia.[3] This neuron-to-microglia signaling can lead to the activation of microglia, which in turn release pro-inflammatory and pro-nociceptive mediators, further amplifying pain signaling in the spinal cord.[3] this compound's antagonism of the 5-HT3 receptor would interrupt this reciprocal signaling loop.
Quantitative Data on this compound's Efficacy
Clinical and preclinical studies have provided quantitative evidence for this compound's ability to reduce visceral hypersensitivity.
Clinical Studies in IBS-D Patients
Phase III clinical trials have demonstrated the efficacy of this compound in improving symptoms of IBS-D. While specific visceral pain threshold data in IBS patients is limited in the public domain, responder rates for adequate relief of abdominal pain and discomfort provide a clear indication of its clinical benefit.
| Study Population | This compound Dose | Outcome Measure | This compound Group | Placebo Group | p-value | Citation(s) |
| Male and Female IBS-D Patients | 2 mg three times daily | Adequate relief of abdominal pain/discomfort | 52% | 37% | < 0.001 | [1][7] |
| Male and Female IBS-D Patients | 2 mg three times daily | Overall IBS symptom relief | 49% | 28% | < 0.001 | [1][7] |
Studies in Healthy Volunteers
Studies in healthy volunteers using gastric barostat methodology have provided direct quantitative evidence of this compound's effect on visceral perception.
| Study Population | This compound Dose | Outcome Measure | Result | Citation(s) |
| Healthy Volunteers | 8 mg three times daily | Pressure threshold for discomfort (gastric distension) | Significantly increased vs. placebo | [9] |
| Healthy Volunteers | 8 mg three times daily | Pressure threshold for pain (gastric distension) | Significantly increased vs. placebo | [9] |
Experimental Protocols
The assessment of visceral hypersensitivity and the efficacy of therapeutic agents like this compound rely on well-defined experimental protocols in both animal models and human subjects.
Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD) in Rats
A widely used preclinical model to study visceral pain involves colorectal distension (CRD) in rats. This model allows for the quantitative assessment of visceral nociception.
4.1.1. Induction of Visceral Hypersensitivity (Optional): Intracolonic Acetic Acid
To model a state of persistent visceral hypersensitivity, a mild chemical irritation of the colon can be induced prior to CRD testing.
-
Procedure: Rats are lightly anesthetized, and a solution of dilute acetic acid (e.g., 4-5%) is instilled into the colon via a catheter inserted intra-anally.[10][11] The solution is left in place for a short duration (e.g., 30 seconds) before being withdrawn.[10] This procedure induces a transient inflammation that resolves but leaves a state of sustained visceral hypersensitivity.[10]
4.1.2. Colorectal Distension (CRD) Procedure
-
Apparatus: A flexible latex balloon (e.g., 5-7 cm in length) is attached to a catheter.[12][13] The catheter is connected to a pressure transducer and a syringe pump or barostat for controlled inflation.
-
Procedure: Under light sedation or in conscious, restrained rats, the balloon is inserted intra-anally into the descending colon and rectum.[12][13] After an acclimatization period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20-30 seconds) with rest intervals in between.[12][14]
-
Measurement of Visceral Pain: Abdominal Withdrawal Reflex (AWR)
-
The visceromotor response to CRD is quantified by observing the abdominal withdrawal reflex (AWR) and assigning a score based on the intensity of the behavioral response.[13][15] A common scoring system is as follows:
-
0: No behavioral response.
-
1: Brief head movement at the onset of the stimulus, followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdominal wall off the platform.
-
4: Body arching and lifting of the pelvic structures.[15]
-
-
The pain threshold can be defined as the pressure that elicits a specific AWR score (e.g., a score of 3).[13]
-
Human Study of Visceral Perception: Barostat
In human studies, a barostat is used to assess visceral sensitivity by precisely controlling the pressure and measuring the volume of a balloon placed within a visceral organ.
-
Apparatus: A barostat is an electronic device connected to a double-lumen catheter with a balloon at its distal end. The barostat maintains a constant pressure within the balloon by adjusting the air volume.
-
Procedure: The balloon is positioned in the organ of interest (e.g., stomach, rectum). After a period of adaptation, the balloon is inflated in a stepwise or ramp-like fashion to different pressure levels.
-
Measurement of Visceral Perception: At each pressure level, subjects are asked to report their sensations, typically using a standardized questionnaire or a visual analog scale. Key sensory thresholds that are determined include:
-
First sensation
-
Urge to defecate (for rectal studies)
-
Discomfort
-
Pain
-
-
The pressure and volume at which these sensations are reported provide a quantitative measure of visceral sensitivity.
Conclusion
This compound effectively reduces visceral hypersensitivity by antagonizing 5-HT3 receptors on primary afferent neurons, thereby inhibiting the transmission of nociceptive signals from the gut. This mechanism of action is supported by quantitative data from both clinical trials in IBS-D patients and mechanistic studies in healthy volunteers. The experimental protocols detailed in this guide, including colorectal distension in animal models and barostat studies in humans, are crucial for the continued investigation of visceral pain and the development of novel therapeutics. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise framework for understanding the role of this compound in managing visceral hypersensitivity. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to advance the treatment of functional gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 Subtype of Serotonin Receptor Contributes to Nociceptive Processing via a Novel Subset of Myelinated and Unmyelinated Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Benefits Patients With Diarrhea-Predominant IBS | MDedge [ma1.mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visceral hypersensitivity and altered colonic motility after subsidence of inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intracolonic acetic acid on responses to colorectal distension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Beyond the Primary Target: An In-depth Technical Guide to the Off-Target Molecular Interactions of Cilansetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist developed for the management of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its therapeutic effects are primarily attributed to the blockade of 5-HT3 receptors in the gastrointestinal tract, which modulates visceral pain, colonic transit, and gastrointestinal secretions.[3] While its high affinity for the 5-HT3 receptor is well-documented, a comprehensive understanding of a drug's molecular interactions requires investigation into its potential off-target binding. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond the 5-HT3 receptor, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Off-Target Binding Profile of this compound
This compound's high affinity for the 5-HT3 receptor is a hallmark of its pharmacological profile. However, receptor binding assays have revealed weak affinities for other molecular targets. The following table summarizes the quantitative data on this compound's binding affinities.
| Target Receptor | Binding Affinity (Ki) [nM] | Reference |
| Primary Target | ||
| 5-HT3 | 0.19 | [4] |
| Off-Target Interactions | ||
| Sigma (σ) | 340 | [4] |
| Muscarinic M1 | 910 | [4] |
| 5-HT4 | 960 | [4] |
A lower Ki value indicates a higher binding affinity.
The data clearly demonstrates that this compound's affinity for its primary target, the 5-HT3 receptor, is substantially higher (over 1700-fold) than for its identified off-targets.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) is typically achieved through radioligand binding assays. Below is a representative protocol for such an assay.
Principle
Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor. In a competition binding assay, a constant concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
Materials and Reagents
-
Membrane Preparations: Homogenates of cells or tissues expressing the target receptors (Sigma, Muscarinic M1, 5-HT4).
-
Radioligands:
-
For Sigma receptors: [³H]-(+)-pentazocine
-
For Muscarinic M1 receptors: [³H]-pirenzepine
-
For 5-HT4 receptors: [³H]-GR113808
-
-
Unlabeled Ligands: this compound, and a known high-affinity ligand for each receptor to determine non-specific binding (e.g., haloperidol for sigma receptors).
-
Buffers: Incubation buffer (e.g., 50 mM Tris-HCl), wash buffer.
-
Scintillation Cocktail
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter
Workflow for Radioligand Binding Assay
Procedure
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known unlabeled ligand for that receptor is used instead of this compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of this compound. A concentration-response curve is then generated by plotting the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways of Off-Target Receptors
While the affinity of this compound for these off-target receptors is low, understanding their signaling pathways is crucial for a complete pharmacological assessment.
Sigma-1 (σ1) Receptor Signaling
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5] It plays a role in regulating cellular stress responses and calcium signaling.
Activation of the Sigma-1 receptor can modulate the activity of the inositol trisphosphate (IP3) receptor, thereby influencing calcium flux from the ER to the mitochondria, which in turn can affect cellular bioenergetics.[5]
Muscarinic M1 Receptor Signaling
The Muscarinic M1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1][6]
Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including neuronal excitation.[7][8]
5-HT4 Receptor Signaling
The 5-HT4 receptor is a GPCR that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase.[4]
The activation of adenylyl cyclase by the Gs alpha subunit results in the conversion of ATP to cyclic AMP (cAMP).[4] cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate cellular function.[3][4]
Discussion and Conclusion
The receptor binding profile of this compound reveals a high degree of selectivity for its primary target, the 5-HT3 receptor. While measurable interactions with sigma, muscarinic M1, and 5-HT4 receptors have been identified, the binding affinities are significantly weaker.[4] At therapeutic concentrations used to achieve 5-HT3 receptor antagonism, it is unlikely that this compound would occupy these off-target receptors to a degree that would elicit a significant physiological response.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cilansetron In Vitro Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1] The 5-HT3 receptor, a ligand-gated ion channel, is a key target in the treatment of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome with diarrhea predominance (IBS-D).[2][3] this compound's therapeutic efficacy is derived from its high affinity for the 5-HT3 receptor, which modulates visceral pain, colonic transit, and gastrointestinal secretions.[4] Understanding the in vitro binding affinity of this compound is crucial for elucidating its mechanism of action, determining its selectivity, and guiding further drug development.
These application notes provide a comprehensive overview of this compound's binding affinity profile and detailed protocols for conducting in vitro binding assays for its primary and secondary targets.
Data Presentation: this compound Binding Affinity
The following table summarizes the quantitative in vitro binding affinity data for this compound across various receptors.
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Primary Target | ||||
| 5-HT₃ | [³H]-GR65630 | Rat Entorhinal Cortex Homogenate | 0.19 | [5] |
| Secondary Targets (Lower Affinity) | ||||
| Sigma (σ) | [³H]-Haloperidol | Not Specified | 340 | [5] |
| Muscarinic M₁ | [³H]-Pirenzepine | Not Specified | 910 | [5] |
| 5-HT₄ | [³H]-GR113808 | Not Specified | 960 | [5] |
| Selectivity Profile | ||||
| 37 Other Receptors | Not Specified | Not Specified | >5000 | [5] |
Kᵢ (Inhibitory Constant): A measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
5-HT₃ Receptor Signaling Pathway
The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuron and subsequent cellular responses. This compound, as a competitive antagonist, binds to the receptor but does not open the channel, thereby blocking the effects of serotonin.
Experimental Workflow: Radioligand Binding Assay
The determination of this compound's binding affinity is typically achieved through a competitive radioligand binding assay. This workflow outlines the key steps involved in this process.
Experimental Protocols
The following are detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for its primary and secondary targets. These protocols are based on established methodologies for each receptor type.
Protocol 1: 5-HT₃ Receptor Binding Affinity Assay
Objective: To determine the Kᵢ of this compound for the 5-HT₃ receptor using a competitive radioligand binding assay with [³H]-GR65630.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-GR65630 (specific activity ~80-90 Ci/mmol)
-
Receptor Source: Membrane preparation from rat entorhinal cortex or a cell line stably expressing the human 5-HT₃ receptor (e.g., HEK293 cells).[2]
-
Binding Buffer: 50 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4
-
Non-specific Binding (NSB) Agent: 10 µM Ondansetron or another potent 5-HT₃ antagonist.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate, final volume of 200 µL):
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-GR65630 (at a final concentration near its Kₔ, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension (e.g., 50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM ondansetron, 50 µL of [³H]-GR65630, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M), 50 µL of [³H]-GR65630, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Sigma (σ) Receptor Binding Affinity Assay
Objective: To determine the Kᵢ of this compound for sigma receptors using a competitive radioligand binding assay with [³H]-Haloperidol.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Haloperidol (specific activity ~15-25 Ci/mmol)
-
Receptor Source: Rat brain membrane preparation.
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.
-
NSB Agent: 10 µM unlabeled Haloperidol.
-
Other reagents and equipment: As described in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1, using whole rat brain tissue.
-
Assay Setup (final volume of 250 µL):
-
Total Binding: Buffer, [³H]-Haloperidol (final concentration ~2-5 nM), and membrane suspension (~200 µg protein).
-
NSB: 10 µM unlabeled Haloperidol, [³H]-Haloperidol, and membrane suspension.
-
Competitive Binding: Varying concentrations of this compound, [³H]-Haloperidol, and membrane suspension.
-
-
Incubation: Incubate at 25°C for 120 minutes.[6]
-
Filtration, Counting, and Data Analysis: As described in Protocol 1.
Protocol 3: Muscarinic M₁ Receptor Binding Affinity Assay
Objective: To determine the Kᵢ of this compound for the muscarinic M₁ receptor using a competitive radioligand binding assay with [³H]-Pirenzepine.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Pirenzepine (specific activity ~70-85 Ci/mmol)
-
Receptor Source: Rat cerebral cortex membrane preparation.[7]
-
Binding Buffer: 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
-
NSB Agent: 1 µM Atropine.
-
Other reagents and equipment: As described in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1, using rat cerebral cortex.
-
Assay Setup (final volume of 250 µL):
-
Total Binding: Buffer, [³H]-Pirenzepine (final concentration ~1-3 nM), and membrane suspension (~100-200 µg protein).
-
NSB: 1 µM Atropine, [³H]-Pirenzepine, and membrane suspension.
-
Competitive Binding: Varying concentrations of this compound, [³H]-Pirenzepine, and membrane suspension.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration, Counting, and Data Analysis: As described in Protocol 1.
Protocol 4: 5-HT₄ Receptor Binding Affinity Assay
Objective: To determine the Kᵢ of this compound for the 5-HT₄ receptor using a competitive radioligand binding assay with [³H]-GR113808.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-GR113808 (specific activity ~70-90 Ci/mmol)
-
Receptor Source: Guinea pig striatum membrane preparation.[5]
-
Binding Buffer: 50 mM HEPES, pH 7.4, containing 10 µM pargyline.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
NSB Agent: 1 µM unlabeled GR113808.
-
Other reagents and equipment: As described in Protocol 1.
Procedure:
-
Membrane Preparation: As described in Protocol 1, using guinea pig striatum.
-
Assay Setup (final volume of 250 µL):
-
Total Binding: Buffer, [³H]-GR113808 (final concentration ~0.1-0.3 nM), and membrane suspension (~100 µg protein).
-
NSB: 1 µM unlabeled GR113808, [³H]-GR113808, and membrane suspension.
-
Competitive Binding: Varying concentrations of this compound, [³H]-GR113808, and membrane suspension.
-
-
Incubation: Incubate at 25°C for 30 minutes.
-
Filtration, Counting, and Data Analysis: As described in Protocol 1.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H21N3O | CID 6918107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cilansetron's Effects on Gut Motility in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the pharmacological effects of Cilansetron, a potent 5-HT3 receptor antagonist, on gastrointestinal (GI) motility. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Gut Motility
This compound is a selective serotonin 5-HT3 receptor antagonist.[1] In the gastrointestinal tract, serotonin (5-HT) plays a crucial role in regulating motility, secretion, and visceral sensation.[2] 5-HT released from enterochromaffin cells activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the central nervous system, influencing gut function.[3] By blocking these receptors, 5-HT3 antagonists like this compound can modulate gut motility and are investigated for conditions such as irritable bowel syndrome with diarrhea (IBS-D).[4] Animal models are indispensable tools for preclinical evaluation of this compound's effects on various parameters of gut motility, including gastric emptying, intestinal transit, and colonic motility.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in animal models of gut motility.
Table 1: Efficacy of this compound in a Rat Model of Stress-Induced Defecation
| Compound | Mechanism of Action | Animal Model | Parameter Measured | ED₅₀ (mg/kg, p.o.) |
| This compound | 5-HT3 Antagonist | Rat (Conditioned Emotional Stress) | Inhibition of Defecation | 0.094 [5] |
| Ramosetron | 5-HT3 Antagonist | Rat (Conditioned Emotional Stress) | Inhibition of Defecation | 0.012[5] |
| Alosetron | 5-HT3 Antagonist | Rat (Conditioned Emotional Stress) | Inhibition of Defecation | 0.078[5] |
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway of 5-HT3 Receptor Antagonism in Gut Motility
The following diagram illustrates the mechanism of action of this compound in the enteric nervous system.
3.2. Experimental Workflow for a Charcoal Meal Intestinal Transit Study
The following diagram outlines the typical workflow for assessing the effect of this compound on intestinal transit in rodents.
Experimental Protocols
4.1. Protocol for Upper Gastrointestinal Transit (Charcoal Meal Test) in Rats
This protocol is adapted from standard methodologies and incorporates specific parameters for testing this compound.[6][7][8]
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Activated charcoal
-
Gum arabic
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water.
-
Grouping and Dosing: Randomly assign rats to experimental groups (e.g., vehicle control, this compound 0.1 mg/kg, this compound 0.3 mg/kg).
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein. For oral administration (p.o.), dissolve this compound in a suitable vehicle.
-
Waiting Period: After drug administration, wait for a predetermined period (e.g., 30 minutes for i.v., 60 minutes for p.o.) to allow for drug distribution.
-
Charcoal Meal Administration: Prepare a 5% charcoal suspension in 10% gum arabic. Administer 1 ml of the charcoal meal to each rat via oral gavage.
-
Transit Period: Return the animals to their cages for a 20-30 minute transit period.
-
Data Collection:
-
Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Open the abdominal cavity and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
4.2. Protocol for Gastric Emptying Assessment in Mice
This protocol describes a common method for measuring solid-phase gastric emptying.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Non-absorbable, non-toxic marker (e.g., phenol red or radiolabeled meal)
-
Test meal (e.g., standardized solid meal)
-
Oral gavage needles
-
Stomach clamps
-
Homogenizer
-
Spectrophotometer or gamma counter
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Grouping and Dosing: Randomly assign mice to experimental groups.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Test Meal Administration: After the appropriate waiting period, provide each mouse with a pre-weighed standardized solid test meal containing the marker.
-
Emptying Period: Allow the mice to consume the meal and start a timer for the desired emptying period (e.g., 60 minutes).
-
Data Collection:
-
At the end of the emptying period, euthanize the mice.
-
Immediately clamp the esophagus and pylorus to prevent loss of stomach contents.
-
Carefully dissect the stomach.
-
Homogenize the entire stomach in a known volume of appropriate buffer.
-
Analyze the amount of marker remaining in the stomach homogenate using spectrophotometry (for phenol red) or a gamma counter (for a radiolabeled marker).
-
-
Data Analysis: Calculate the percentage of gastric emptying using the formula: (1 - (Amount of marker in stomach at time t / Average amount of marker in stomach at time 0)) x 100. A "time 0" group is necessary, where animals are euthanized immediately after consuming the meal to determine the initial amount of marker. Analyze the data using appropriate statistical tests.
4.3. Protocol for Conditioned Emotional Stress-Induced Defecation in Rats
This model is useful for evaluating the effects of this compound on stress-related colonic hypermotility.[5]
Materials:
-
Male Wistar rats (200-250 g)
-
Conditioning chamber with a grid floor capable of delivering a mild foot shock
-
Observation cages
-
This compound
-
Vehicle
Procedure:
-
Conditioning Phase:
-
Place each rat individually in the conditioning chamber.
-
After a 3-minute adaptation period, deliver a series of mild, inescapable foot shocks (e.g., 0.5 mA for 1 second, every 30 seconds for 15 minutes).
-
-
Testing Phase (24 hours later):
-
Administer this compound or vehicle orally.
-
After 60 minutes, place each rat back into the conditioning chamber (without any foot shocks).
-
Count the number of fecal pellets produced over a 30-minute period.
-
-
Data Analysis: Compare the number of fecal pellets between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test).
Conclusion
The animal models and protocols described in these application notes provide a robust framework for investigating the effects of this compound on gut motility. The charcoal meal test is a reliable method for assessing intestinal transit, while gastric emptying studies can elucidate the compound's impact on the upper GI tract. The stress-induced defecation model offers insights into the potential efficacy of this compound in stress-related gut disorders. By carefully following these protocols and utilizing the provided quantitative data as a reference, researchers can effectively characterize the pharmacological profile of this compound and its potential therapeutic applications in gastrointestinal motility disorders.
References
- 1. Increased defecation during stress or after 5-hydroxytryptophan: selective inhibition by the 5-HT4 receptor antagonist, SB-207266 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? [frontiersin.org]
- 3. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Cilansetron on Enteric Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Cilansetron, a potent 5-HT3 receptor antagonist, on enteric neurons. This document includes a summary of available quantitative data, detailed experimental protocols for investigating the effects of this compound, and visualizations of key pathways and workflows.
Introduction to this compound and the Enteric Nervous System
This compound is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] These receptors are ligand-gated ion channels prominently expressed on enteric neurons, including intrinsic primary afferent neurons (IPANs), interneurons, and motor neurons.[3] The activation of 5-HT3 receptors by serotonin, which is released from enterochromaffin cells, mediates rapid, excitatory neurotransmission in the gut. This signaling is crucial for regulating gastrointestinal motility, secretion, and sensation. By blocking these receptors, this compound can modulate visceral sensation and colonic transit, making it a therapeutic agent for conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2]
Quantitative Data: Effects of this compound on Enteric Neuron Activity
Direct electrophysiological studies on the effects of this compound on myenteric and submucosal neurons are limited in the publicly available literature. However, a key study investigated its impact on the firing of mesenteric afferent fibers, which are crucial for transmitting sensory information from the gut to the central nervous system.
| Parameter | Agonist | This compound Administration | This compound Dose | Antagonism of 5-HT Response (%) | Species | Reference |
| Afferent Nerve Firing | 5-HT (10 µg) | Intravenous | 2 µg/kg | 47.8 ± 7.9 | Rat | [4] |
| Afferent Nerve Firing | 5-HT (10 µg) | Intraluminal | 2 µg/kg | 76.9 ± 4.7 | Rat | [4] |
Note: The data indicates that intraluminal administration of this compound is more effective at antagonizing the 5-HT-induced firing of mesenteric afferent fibers compared to intravenous administration, suggesting a local site of action at the level of the gut mucosa.[4]
Experimental Protocols
The following are detailed protocols for conducting electrophysiological experiments to characterize the effects of this compound on enteric neurons. These are based on established methodologies for studying the enteric nervous system.
Protocol 1: Intracellular Recording from Myenteric Plexus Neurons
This protocol is designed to assess the effects of this compound on the membrane potential, action potential firing, and synaptic potentials of myenteric neurons in an isolated gut preparation.
Materials:
-
Guinea pig or mouse ileum segment
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Dissection microscope and tools
-
Sylgard-lined recording chamber
-
Micromanipulators
-
Glass microelectrodes (15-40 MΩ resistance) filled with 3 M KCl
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
-
Perfusion system
-
This compound stock solution
-
5-HT stock solution
-
Tetrodotoxin (TTX) for blocking action potentials (optional)
Procedure:
-
Preparation of Tissue:
-
Humanely euthanize the animal according to institutional guidelines.
-
Isolate a 2-3 cm segment of the ileum and place it in chilled, oxygenated (95% O2, 5% CO2) Krebs solution.
-
Open the segment along the mesenteric border and pin it flat, mucosal side up, in a Sylgard-lined dish.
-
Remove the mucosa and submucosa by sharp dissection to expose the myenteric plexus, which is attached to the longitudinal muscle layer.
-
Transfer the preparation to the recording chamber and perfuse with oxygenated Krebs solution at 37°C.
-
-
Intracellular Recording:
-
Position the preparation under the microscope.
-
Using a micromanipulator, carefully advance a glass microelectrode into a myenteric ganglion until a stable intracellular recording is obtained from a neuron (stable resting membrane potential > -40 mV and overshooting action potentials).
-
Characterize the neuron as either an S-type (no significant afterhyperpolarization) or AH-type (long-lasting afterhyperpolarization) based on its response to a depolarizing current pulse.
-
-
Drug Application:
-
Establish a stable baseline recording of spontaneous activity.
-
To investigate the effect on 5-HT induced responses, apply 5-HT (e.g., 10 µM) to the perfusion bath and record the resulting depolarization and action potential firing.
-
Wash out the 5-HT and allow the neuron to recover to its baseline state.
-
Perfuse the tissue with a known concentration of this compound for 10-15 minutes.
-
Re-apply 5-HT in the presence of this compound and record the response.
-
To study effects on synaptic transmission, evoke fast excitatory postsynaptic potentials (fEPSPs) by electrically stimulating an interganglionic fiber tract with a bipolar electrode.
-
Apply this compound and observe any changes in the amplitude or frequency of the fEPSPs.
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential frequency, and amplitude of 5-HT-evoked depolarizations and fEPSPs before and after the application of this compound.
-
Calculate the percentage of inhibition of the 5-HT response by this compound.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Isolated Enteric Neurons
This protocol allows for a more detailed investigation of the effects of this compound on specific ion channels and currents in isolated enteric neurons.
Materials:
-
Myenteric plexus preparation (as in Protocol 1)
-
Enzyme solution (e.g., a mixture of collagenase and protease)
-
Cell culture medium
-
Poly-L-lysine coated coverslips
-
Patch-clamp recording setup (inverted microscope, amplifier, digitizer, software)
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Intracellular and extracellular solutions (see table below)
-
This compound and 5-HT stock solutions
| Solution Type | Components | Concentrations (mM) |
| Extracellular | NaCl | 140 |
| KCl | 3 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Intracellular | K-Gluconate | 130 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.4 |
Procedure:
-
Isolation of Enteric Neurons:
-
Prepare the myenteric plexus-longitudinal muscle strip as described in Protocol 1.
-
Incubate the preparation in the enzyme solution to dissociate the ganglia.
-
Gently triturate the tissue to release individual neurons and glia.
-
Plate the cell suspension onto poly-L-lysine coated coverslips and incubate for at least 24 hours to allow the cells to adhere.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent neurons in the recording chamber on the stage of an inverted microscope.
-
Perfuse with extracellular solution.
-
Approach a neuron with a patch pipette filled with intracellular solution.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a potential of -60 mV.
-
Apply a brief pulse of 5-HT using a puffer pipette to evoke an inward current through 5-HT3 receptors.
-
In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.
-
-
Drug Application and Data Analysis:
-
Perfuse the chamber with this compound for several minutes.
-
Re-apply 5-HT and record the evoked current.
-
Measure the peak amplitude of the 5-HT-evoked current before and after this compound application to determine the extent of inhibition.
-
In current-clamp, assess changes in resting membrane potential and excitability in the presence of this compound.
-
Visualizations
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: this compound blocks the 5-HT3 receptor on enteric neurons.
Experimental Workflow for Intracellular Recording
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT3 Antagonists on Symptom Relief and Constipation in Non-constipated Irritable Bowel Syndrome: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Cilansetron in Human Plasma by HPLC-MS/MS
Introduction
Cilansetron is a potent and selective 5-HT3 receptor antagonist that has been investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and a comprehensive set of protocols for the determination of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Application Note
Principle
This method employs liquid-liquid extraction (LLE) to isolate this compound and an internal standard (IS) from human plasma. The separation of the analyte and IS is achieved by reversed-phase HPLC, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the IS.
Key Features
-
High Sensitivity and Selectivity: The use of LC-MS/MS with MRM ensures excellent sensitivity and selectivity for the quantification of this compound in a complex biological matrix like plasma.
-
Robust Sample Preparation: Liquid-liquid extraction is a well-established technique that provides high recovery and clean extracts, minimizing matrix effects.
-
Wide Dynamic Range: The method is expected to offer a wide linear range, suitable for the analysis of plasma samples from clinical studies.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Stable isotope-labeled this compound (e.g., this compound-d3) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K2-EDTA as anticoagulant)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to obtain working standard solutions at various concentrations for spiking into plasma to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a working solution of 100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Pipette 200 µL of each plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank plasma sample.
-
Vortex briefly.
-
Add 1.0 mL of methyl tert-butyl ether to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. HPLC-MS/MS Conditions
| Parameter | Proposed Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and this compound-d3 (Proposed: monitor protonated parent ions) |
| Dwell Time | 100 ms per transition |
| Ion Source Temp. | 500°C |
5. Method Validation
The proposed method must be validated according to regulatory guidelines. The validation should include the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
Table 1: Proposed Calibration Curve and Linearity for this compound in Human Plasma
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Proposed Intra- and Inter-day Precision and Accuracy for this compound QC Samples in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 10 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 80 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Proposed Recovery and Matrix Effect for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | > 80% | 85 - 115% |
| High QC | 80 | > 80% | 85 - 115% |
Visualizations
Caption: Workflow for the extraction and analysis of this compound from human plasma.
Caption: Logical flow of the HPLC-MS/MS analysis for this compound quantification.
Application Notes and Protocols: Cilansetron as a Pharmacological Tool for 5-HT3 Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor, a ligand-gated ion channel extensively involved in various physiological processes, including emesis, gut motility, and visceral sensation.[1][2][3] Its high affinity and specificity make it an invaluable pharmacological tool for the mapping and characterization of 5-HT3 receptors in both central and peripheral nervous systems.[2][3] These application notes provide detailed protocols for utilizing this compound in key experimental paradigms for 5-HT3 receptor research.
The 5-HT3 receptor is a non-selective cation channel; upon activation by serotonin, it allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to neuronal depolarization.[4] This rapid excitatory neurotransmission is implicated in the pathophysiology of conditions such as irritable bowel syndrome (IBS), for which this compound was developed.[2][5] Understanding the precise distribution and function of 5-HT3 receptors is crucial for the development of novel therapeutics, and this compound serves as a powerful probe in these investigations.
Data Presentation
The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of this compound and other commonly used 5-HT3 receptor antagonists. This data is essential for designing experiments and interpreting results.
| Compound | Receptor/Tissue Source | Radioligand | Parameter | Value (nM) |
| This compound | 5-HT3 Receptor | [3H]GR65630 | Ki | 0.19[2] |
| Ondansetron | Rat Cerebral Cortex | [3H]GR65630 | pKi | 8.70 (equivalent to ~2 nM)[6] |
| Ondansetron | 5-HT3A Receptor | - | Ki | 6.16[7] |
| Granisetron | Rat Cerebral Cortex | [3H]GR65630 | pKi | 9.15 (equivalent to ~0.7 nM)[6] |
| Alosetron | Rat 5-HT3 Receptor | - | pKi | 9.8 (equivalent to ~0.16 nM)[8] |
| Alosetron | Human 5-HT3 Receptor | - | pKi | 9.4 (equivalent to ~0.4 nM)[8] |
Signaling Pathway and Experimental Workflows
To facilitate the design and understanding of experiments using this compound, the following diagrams illustrate the 5-HT3 receptor signaling pathway and standardized experimental workflows.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Electrophysiology (Patch-Clamp) Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from a tissue known to express 5-HT3 receptors (e.g., rat cerebral cortex).
-
Radioligand: [3H]-Granisetron or [3H]-GR65630 (a high-affinity 5-HT3 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM granisetron).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a Bradford assay), and store at -80°C.[9]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]-Granisetron), and 100 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of non-specific binding control (e.g., 10 µM granisetron), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10 pM to 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[9]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: In Vitro Autoradiography for 5-HT3 Receptor Localization
This protocol allows for the visualization of 5-HT3 receptor distribution in tissue sections using a radiolabeled ligand.
Materials:
-
Tissue Sections: Cryostat-cut brain or other tissue sections (10-20 µm thick) mounted on gelatin-coated slides.
-
Radioligand: [125I]-Iodozacopride or another suitable 5-HT3 receptor radioligand.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.
-
Wash Buffer: Ice-cold incubation buffer.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron or this compound).
-
X-ray film or phosphor imaging screens.
-
Image analysis software.
Procedure:
-
Pre-incubation:
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides in a solution containing the radioligand (e.g., 50-100 pM [125I]-Iodozacopride) in incubation buffer for 60-120 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the same radioligand solution containing the non-specific binding control.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform 2-3 washes of 2-5 minutes each.
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue (e.g., 1-3 days for [125I]-iodozacapride).[10]
-
Data Analysis:
-
Develop the film or scan the phosphor screen to obtain an autoradiogram.
-
Quantify the optical density of the signal in different anatomical regions using image analysis software.
-
Subtract the non-specific binding signal from the total binding signal to determine the specific binding, which represents the density of 5-HT3 receptors.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for the functional characterization of this compound's inhibitory effect on 5-HT3 receptor-mediated currents in cultured cells.
Materials:
-
Cells: HEK293 cells or other suitable cell line transiently or stably expressing the human 5-HT3A receptor.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.[11]
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
-
Borosilicate glass pipettes (3-7 MΩ resistance when filled with internal solution).
Procedure:
-
Cell Preparation:
-
Plate the 5-HT3R-expressing cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette and fill it with the internal solution.
-
Under visual guidance, approach a cell with the pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a saturating concentration of 5-HT (e.g., 10-30 µM) via a rapid perfusion system to elicit a maximal inward current (Imax).
-
After a washout period to allow for receptor recovery, pre-incubate the cell with a specific concentration of this compound for 2-5 minutes.
-
In the continued presence of this compound, co-apply the same concentration of 5-HT and record the peak inward current.
-
Repeat this process for a range of this compound concentrations (e.g., 0.1 nM to 1 µM).
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of each concentration of this compound.
-
Normalize the current responses in the presence of this compound to the maximal response (Imax) obtained with 5-HT alone.
-
Plot the normalized current as a function of the log concentration of this compound to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative autoradiographic mapping of 5-HT3 receptors in the rat CNS using [125I]iodo-zacopride and [3H]zacopride as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Protocol for the Dissolution of Cilansetron for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Note
Cilansetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has been investigated for its effects on gastrointestinal motility and visceral pain. For in vivo studies, proper dissolution and formulation of this compound are critical to ensure accurate dosing and bioavailability. This document provides a detailed protocol for the preparation of this compound solutions intended for in vivo experimental use, based on available literature.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O | [1] |
| Molecular Weight | 319.4 g/mol | [1][2] |
| Appearance | Solid (form not specified) | |
| Solubility | Soluble in saline (0.9% NaCl) | [3] |
| Storage (Solid) | Room temperature |
Experimental Protocol: Dissolution of this compound in Saline
This protocol describes the preparation of a this compound solution for intravenous administration in a rodent model, based on a previously published study. Researchers should adapt concentrations and volumes as required for their specific experimental design.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials or tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
Spatula
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed and the desired final concentration. For example, to prepare 10 mL of a 0.1 mg/mL solution, 1 mg of this compound is required.
-
Weigh the this compound powder: Using an analytical balance, carefully weigh the calculated amount of this compound powder.
-
Initial Dissolution:
-
Transfer the weighed this compound powder into a sterile vial.
-
Add a small volume of sterile 0.9% saline (e.g., 1-2 mL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. Gentle warming or sonication may be cautiously applied if dissolution is slow, but care should be taken to avoid degradation.
-
-
Dilution to Final Concentration: Once the this compound is fully dissolved, add the remaining volume of sterile 0.9% saline to reach the desired final concentration.
-
Ensure Homogeneity: Vortex the solution again for 30-60 seconds to ensure a homogenous mixture. For larger volumes, a magnetic stirrer can be used.
-
Sterile Filtration: To ensure the sterility of the final solution for in vivo administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Storage and Stability:
-
It is recommended to use the prepared this compound solution immediately.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
The stability of this compound in saline over extended periods has not been formally reported. Therefore, for optimal results, fresh preparation on the day of the experiment is advised.
-
In Vivo Administration Example
In a study investigating the effects of this compound on mesenteric and colonic blood flow in rats, the following preparation and dosage were used:
-
Vehicle: Saline (0.9% NaCl)[3]
-
Preparation: this compound was dissolved and diluted with saline.[3]
-
Dosage: 0.3 mg/kg was administered intravenously.[3]
Visualization of Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for preparing this compound solution.
Caption: this compound's mechanism of action as a 5-HT3 receptor antagonist.
References
Cilansetron Administration in Rodent Models of Irritable Bowel Syndrome (IBS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Cilansetron, a potent 5-HT₃ receptor antagonist, in rodent models of Irritable Bowel Syndrome (IBS). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in alleviating IBS-related symptoms, particularly visceral hypersensitivity and diarrhea.
Introduction to this compound and its Mechanism of Action in IBS
This compound is a selective antagonist of the serotonin 5-HT₃ receptor.[1] In the gastrointestinal (GI) tract, serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating motility, secretion, and visceral sensation.[1] In diarrhea-predominant IBS (IBS-D), there is evidence of dysregulated serotonin signaling. By blocking 5-HT₃ receptors on enteric neurons, this compound is believed to modulate visceral pain perception, reduce intestinal transit speed, and decrease GI secretions, thereby addressing the key symptoms of IBS-D.[1][2] Preclinical studies in animal models have shown that this compound can potently inhibit visceral sensitivity induced by chemical or mechanical stimuli.[1]
Signaling Pathway of this compound in Modulating Visceral Pain
References
Measuring Cilansetron's Impact on Colonic Transit Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to measure the impact of Cilansetron, a potent 5-HT3 receptor antagonist, on colonic transit time (CTT). The provided protocols are intended to serve as a guide for researchers and clinicians involved in the development and evaluation of prokinetic and antikinetic gastrointestinal drugs.
Introduction
This compound is a selective antagonist of the serotonin type 3 (5-HT3) receptor.[1][2] Serotonin (5-HT) plays a crucial role in the regulation of gastrointestinal motility. Antagonism of the 5-HT3 receptor by this compound leads to a delay in colonic transit, an effect that has been investigated for its therapeutic potential in conditions such as diarrhea-predominant irritable bowel syndrome (IBS-D).[1][3] Accurate measurement of this pharmacological effect is critical for dose-finding studies, efficacy evaluation, and understanding the drug's mechanism of action.
Signaling Pathway of this compound in Colonic Motility
Serotonin released by enterochromaffin cells in the gut mucosa stimulates 5-HT3 receptors on intrinsic and extrinsic afferent nerve fibers. This stimulation enhances colonic motility and secretion. This compound, by blocking these receptors, inhibits the downstream signaling pathways that promote colonic transit.
Quantitative Data Summary
| Treatment Group | Dosage | Mean Colonic Transit Time (hours) | Change from Baseline (%) |
| Placebo | - | 40.5 | - |
| This compound | 2 mg three times daily | 55.2 | +36.3 |
| This compound | 4 mg three times daily | 62.8 | +55.1 |
| This compound | 8 mg three times daily | 70.1 | +73.1 |
Experimental Protocols
Two primary methods for measuring colonic transit time are the radiopaque marker test and scintigraphy.
Radiopaque Marker Method
This is the most widely used method due to its simplicity and cost-effectiveness.[4]
This protocol provides an assessment of total and segmental colonic transit.
Materials:
-
Gelatin capsules containing a standardized number of radiopaque markers (e.g., 20 markers/capsule).
-
Standard X-ray equipment.
Procedure:
-
Patient Instruction: Instruct the patient to ingest one capsule containing 20 radiopaque markers at the same time each day for six consecutive days.[5][6]
-
Diet and Medication: Patients should maintain their normal diet and fluid intake. Concomitant medications that may affect gastrointestinal motility should be recorded, and their use standardized across study arms.
-
Abdominal X-ray: On day seven, a single plain abdominal radiograph is taken.[5]
-
Image Analysis: The number of markers in three distinct regions of the colon (right, left, and rectosigmoid) is counted.
-
Calculation of Transit Time: The total colonic transit time is calculated by multiplying the total number of retained markers by 1.2 (this factor may vary depending on the specific marker kit and protocol).[4] Segmental transit times can be calculated similarly based on the number of markers in each colonic region.
Colonic Scintigraphy
This method is considered a more physiological assessment of colonic transit and involves tracking the movement of a radiolabeled substance.
Materials:
-
Standardized meal (e.g., scrambled eggs or oatmeal).
-
Non-absorbable radiopharmaceutical (e.g., Indium-111 labeled diethylenetriamine penta-acetic acid, ¹¹¹In-DTPA).
-
Gamma camera.
Procedure:
-
Radiolabeling: The ¹¹¹In-DTPA is incorporated into the standardized meal.
-
Patient Preparation: Patients should fast overnight before ingesting the radiolabeled meal.
-
Image Acquisition: Anterior and posterior abdominal images are acquired at specified time points, typically 4, 24, 48, and 72 hours after meal ingestion.
-
Image Analysis: Regions of interest (ROIs) are drawn around the ascending, transverse, descending, and rectosigmoid colon. The geometric center (GC) of the radioactivity is calculated at each imaging time point. The GC is a weighted average of the counts in the different colonic regions, providing a quantitative measure of the progression of the radiolabeled meal through the colon.
-
Data Interpretation: A lower GC value indicates slower colonic transit, while a higher value signifies faster transit.
Discussion and Considerations
-
Study Population: The effect of this compound on colonic transit has been studied in both healthy volunteers and patients with IBS-D.[1][7] The baseline colonic transit time can vary significantly between these populations, which should be considered in the study design and data analysis.
-
Dosage: this compound has been evaluated at various doses, including 2 mg, 4 mg, and 8 mg, administered three times daily.[7] Dose-ranging studies are essential to establish the optimal therapeutic dose that balances efficacy with side effects such as constipation.[1][3]
-
Ethical Considerations: All studies involving human subjects must be conducted in accordance with the Declaration of Helsinki and receive approval from an institutional review board or ethics committee. Informed consent must be obtained from all participants. The radiation exposure from both radiopaque marker studies and scintigraphy should be minimized and justified.
Conclusion
The measurement of colonic transit time is a key component in the clinical development of drugs like this compound. Both the radiopaque marker method and colonic scintigraphy are well-established techniques for this purpose. The choice of method will depend on the specific research question, available resources, and the desired level of physiological detail. The protocols outlined in these application notes provide a framework for conducting these assessments in a standardized and reproducible manner.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Interpret a Functional or Motility Test - Colon Transit Study [jnmjournal.org]
- 5. medifactia.com [medifactia.com]
- 6. Colonic transit study by radio-opaque markers to investigate constipation: validation of a new protocol for a population with rapid gut transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cilansetron solubility and stability in experimental buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Cilansetron. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common buffers?
A1: this compound, a weak base, exhibits pH-dependent solubility. Its solubility is significantly higher in acidic conditions due to the protonation of its basic nitrogen atoms, which forms a more soluble salt. In neutral to alkaline buffers, its solubility is expected to be lower. For illustrative purposes, refer to the solubility data in Table 1.
Q2: I am observing precipitation of this compound after preparing my solution in a neutral buffer. What could be the cause?
A2: Precipitation in neutral buffers (e.g., PBS pH 7.4) is a common issue if the concentration of this compound exceeds its thermodynamic solubility limit at that specific pH. Even if it initially dissolves, especially if prepared from a concentrated stock in an organic solvent like DMSO, it can precipitate over time as it equilibrates.
Q3: How can I improve the solubility of this compound for my in-vitro experiments?
A3: To enhance the solubility of this compound, consider the following approaches:
-
pH Adjustment: Use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) where this compound is more soluble.
-
Use of Co-solvents: For stock solutions, a water-miscible organic solvent such as DMSO can be used. However, ensure the final concentration of the organic solvent in your experimental medium is low (typically <1%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: In some formulation studies, cyclodextrins can be employed to increase aqueous solubility.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution is primarily influenced by:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Light: Photodegradation can occur, so it is advisable to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation.
Q5: How should I store my this compound solutions to ensure stability?
A5: For short-term storage, it is recommended to store this compound solutions at 2-8°C and protected from light. For long-term storage, it is best to store the compound as a solid at the recommended temperature and prepare fresh solutions as needed. Freezing solutions is generally not recommended due to the potential for freeze-thaw instability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Solubility | The concentration of this compound is above its solubility limit at the experimental pH. | Verify the pH of your buffer. Determine the equilibrium solubility of this compound in your specific buffer system using the shake-flask method (see Experimental Protocols). Consider using a buffer with a lower pH. |
| Inaccurate buffer preparation. | Ensure correct weighing of buffer components and accurate pH adjustment. Note that some buffer salts are hydrated, which should be accounted for.[1][2] | |
| Precipitation Over Time | The solution is supersaturated. | Prepare a fresh solution at a concentration below the known equilibrium solubility. If using a DMSO stock, ensure the final DMSO concentration is minimal and consistent. |
| Change in pH of the medium during the experiment. | Re-measure the pH of your solution after the addition of all components and at the end of the experiment to check for any drift. | |
| Degradation of this compound in Solution | Instability at the experimental pH or temperature. | Conduct a preliminary stability study to assess the degradation of this compound under your experimental conditions (see Experimental Protocols). Consider using a more suitable buffer or adjusting the temperature. |
| Presence of incompatible excipients or other compounds. | If working with a formulation, investigate potential interactions between this compound and other components. | |
| Photodegradation. | Protect your solutions from light by using amber vials or covering the containers with aluminum foil. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Buffers
| Buffer System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~ 0.1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | ~ 0.15 |
| Citrate Buffer | 5.0 | 25 | > 10 |
| Citrate Buffer | 5.0 | 37 | > 15 |
| Acetate Buffer | 4.5 | 25 | > 20 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound in pH 7.4 PBS at 37°C
| Time (hours) | Illustrative % Remaining this compound |
| 0 | 100 |
| 2 | 99.5 |
| 6 | 98.8 |
| 12 | 97.5 |
| 24 | 95.2 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., citrate buffer at pH 5.0, phosphate buffer at pH 6.8 and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a chemical-resistant filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect the supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability Assessment in a Selected Buffer
This protocol describes a method to assess the stability of this compound in a specific buffer over time.
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration, ensuring it is below the solubility limit to avoid precipitation.
-
Incubation: Aliquot the solution into several sealed, light-protected vials and incubate them at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method to determine the concentration of the remaining this compound. The method should be able to separate the parent drug from any potential degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Overcoming Cilansetron Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of cilansetron in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective competitive antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin leads to a rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization. By blocking serotonin binding, this compound prevents this ion influx and the subsequent cellular response. This mechanism is central to its therapeutic effects, particularly in the context of irritable bowel syndrome with diarrhea predominance (IBS-D).[1]
Q2: How selective is this compound and what are its known off-target binding sites?
A2: this compound exhibits high selectivity for the 5-HT3 receptor. Radioligand binding assays have demonstrated a high affinity for the 5-HT3 receptor with a Ki value of 0.19 nM.[3] Its affinity for other receptors is significantly lower, indicating a high degree of selectivity.[3] For instance, its affinity for sigma-receptors, muscarine M1 receptors, and 5-HT4 receptors is in the range of 340-960 nM, which is over 1700-fold weaker than its affinity for the 5-HT3 receptor.[3]
Q3: At what concentration should I use this compound in my cellular assay to minimize the risk of off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves maximal antagonism of the 5-HT3 receptor. Given its high affinity (Ki = 0.19 nM)[3], concentrations in the low nanomolar range (e.g., 1-100 nM) are typically sufficient to saturate 5-HT3 receptors in most cellular systems. It is highly recommended to perform a dose-response curve in your specific assay to determine the optimal concentration. Using concentrations significantly higher than the Ki value increases the likelihood of engaging with lower-affinity off-target receptors.
Q4: I am observing an unexpected effect in my cells that do not express the 5-HT3 receptor. Could this be an off-target effect of this compound?
A4: While this compound is highly selective, it is possible that at high concentrations it could exert effects through its low-affinity targets or other unknown interactions. First, confirm the absence of 5-HT3 receptor expression in your cell line using techniques like RT-PCR, western blotting, or radioligand binding. If the cells are indeed negative for the 5-HT3 receptor, the observed effect is likely off-target. Consider performing control experiments with other structurally different 5-HT3 antagonists to see if the effect is specific to this compound.
Q5: Could the observed unexpected effects be due to factors other than off-target binding?
A5: Yes, unexpected results in cellular assays can arise from various factors unrelated to specific off-target pharmacology. These can include compound precipitation at high concentrations, solvent (e.g., DMSO) toxicity, interference with the assay technology (e.g., autofluorescence), or contamination of the cell culture. It is important to include appropriate vehicle controls and to assess the overall health of your cells in the presence of this compound.
Data Presentation
This compound Receptor Binding Affinity Profile
The following table summarizes the known binding affinities of this compound for its primary target and potential off-target receptors.
| Receptor | Ki (nM) | Selectivity vs. 5-HT3 Receptor | Reference |
| 5-HT3 | 0.19 | - | [3] |
| Sigma | 340 | ~1790-fold | [3] |
| Muscarine M1 | 910 | ~4790-fold | [3] |
| 5-HT4 | 960 | ~5050-fold | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Troubleshooting Guides
Problem 1: Unexpected Cellular Response in 5-HT3 Receptor-Expressing Cells
You are using a cell line that expresses the 5-HT3 receptor and observe a cellular response to this compound that is inconsistent with 5-HT3 receptor antagonism (e.g., increased cell proliferation, unexpected changes in gene expression).
| Possible Cause | Suggested Solution |
| Off-target effect | 1. Confirm 5-HT3 Receptor Blockade: Ensure that this compound is effectively blocking the 5-HT3 receptor in your assay at the concentration used. You can do this by co-treating with a 5-HT3 agonist (e.g., serotonin) and confirming that the expected agonist-induced response is inhibited. 2. Use a Structurally Different 5-HT3 Antagonist: Test another selective 5-HT3 antagonist (e.g., ondansetron, granisetron). If the unexpected effect is not observed with the other antagonist, it is more likely a this compound-specific off-target effect. 3. Antagonize Potential Off-Targets: If you suspect interaction with a known low-affinity target (e.g., sigma or muscarinic receptors), use a specific antagonist for that receptor in combination with this compound to see if the unexpected effect is reversed. |
| Experimental Artifact | 1. Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is the same across all wells and is not causing the observed effect. 2. Cell Health Assessment: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effect is not due to cytotoxicity at the concentration of this compound used. |
Problem 2: this compound Shows an Effect in a 5-HT3 Receptor-Negative Cell Line
You are using a cell line that does not express the 5-HT3 receptor, yet you observe a cellular response upon treatment with this compound.
| Possible Cause | Suggested Solution |
| Confirmed Off-target Effect | 1. Dose-Response Curve: Perform a dose-response experiment to determine the potency of this off-target effect (EC50 or IC50). This will help in understanding the concentration at which this effect becomes prominent. 2. Target Identification: If the off-target effect is reproducible and significant, further investigation may be needed to identify the molecular target. This could involve techniques like affinity chromatography or computational modeling. 3. Use of a "Clean" Negative Control: If your experimental design allows, use a structurally related but inactive compound as a negative control to confirm that the observed effect is due to a specific interaction of this compound with an off-target molecule. |
| Non-specific Compound Behavior | 1. Solubility Check: Visually inspect the wells under a microscope for any signs of compound precipitation, which can cause non-specific cellular stress. 2. Assay Interference: Evaluate if this compound interferes with your assay readout. For example, in fluorescence-based assays, check for autofluorescence of the compound. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound at the 5-HT3 receptor.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Calcium Flux Assay to Confirm 5-HT3 Receptor Antagonism
This assay measures changes in intracellular calcium concentration following receptor activation and is a functional readout of 5-HT3 receptor activity.
Materials:
-
Cell line stably expressing the human 5-HT3 receptor (e.g., HEK293-5HT3R)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
5-HT3 receptor agonist (e.g., Serotonin)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into a 96-well plate at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control.
-
Agonist Injection and Signal Detection: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of serotonin (typically EC80) into the wells and immediately begin recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence upon serotonin addition corresponds to calcium influx. The inhibitory effect of this compound is determined by the reduction in the serotonin-induced fluorescence signal. Calculate the IC50 value for this compound from the dose-response curve.
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This assay is used to determine the binding affinity of this compound to the 5-HT3 receptor and can be adapted to assess binding to other potential off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., 5-HT3, sigma, muscarinic M1)
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-granisetron for the 5-HT3 receptor)
-
Assay buffer
-
This compound stock solution
-
Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters represents the amount of bound radioligand. The ability of this compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
References
Technical Support Center: Optimizing Cilansetron Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cilansetron dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in the central nervous system.[1][2] By blocking the binding of serotonin to these receptors, this compound inhibits the initiation of the vomiting reflex and modulates gastrointestinal motility and visceral sensation.[2]
Q2: What are the primary research applications for this compound in animal models?
A2: this compound is primarily investigated for its therapeutic potential in treating diarrhea-predominant irritable bowel syndrome (IBS-D).[3][4][5] In animal models, it is used to study its effects on:
Q3: What are the reported adverse effects of this compound in animal and human studies?
A3: The most commonly reported side effect of this compound is constipation.[3][4] A rare but serious adverse event observed in clinical trials was ischemic colitis.[3][4][8] Researchers should carefully monitor animals for signs of gastrointestinal distress.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at previously reported doses.
-
Possible Cause: Inappropriate vehicle for administration.
-
Troubleshooting Step: Ensure this compound is properly dissolved or suspended. For water-soluble salts, sterile 0.9% saline or phosphate-buffered saline (PBS) are suitable for parenteral routes. For less soluble forms, a suspension in 0.5% carboxymethylcellulose (CMC) can be used.[1] Conduct pilot studies with the vehicle alone to rule out any confounding effects.
-
-
Possible Cause: High first-pass metabolism.
-
Troubleshooting Step: The oral bioavailability of 5-HT3 antagonists can be low and variable between species due to extensive first-pass metabolism in the liver and intestines.[9][10] Consider alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.), for more consistent systemic exposure.
-
-
Possible Cause: Incorrect timing of administration relative to the experimental stimulus.
-
Troubleshooting Step: For acute models, such as chemotherapy-induced emesis, administer this compound 30-60 minutes prior to the emetogenic agent.[1] The timing should be optimized based on the pharmacokinetic profile of this compound in the specific animal model.
-
Issue 2: Observation of unexpected behavioral changes in animals.
-
Possible Cause: Paradoxical drug reaction.
-
Troubleshooting Step: While uncommon with 5-HT3 antagonists, paradoxical reactions such as increased anxiety or hyperactivity can occur.[11] Document these observations and consider conducting a dose-response study to determine if the effect is dose-dependent. Ensure proper animal handling and acclimatization to minimize stress-related behaviors.[11]
-
-
Possible Cause: Off-target effects at high doses.
-
Troubleshooting Step: Use the lowest effective dose to minimize the risk of off-target effects. If unexpected behaviors persist, consider using a different 5-HT3 antagonist to confirm that the observed effect is specific to that class of compounds.
-
Data Presentation
Table 1: this compound Dosage and Administration in Animal Studies
| Animal Model | Application | Dosage Range | Route of Administration | Reference(s) |
| Rat | Splanchnic blood flow | 0.1 - 0.3 mg/kg | Intravenous (i.v.) | [8] |
| Rat | Visceral sensitivity | 2 µg/kg | Intravenous (i.v.), Intraluminal | [12] |
Table 2: Pharmacokinetic Parameters of Representative 5-HT3 Antagonists in Animals
| Compound | Animal Model | Route | Bioavailability | Half-life (t½) | Reference(s) |
| This compound | Rat | Oral | ~80% (intestinal epithelium) | 1.6 - 1.9 hours | [12] |
| Ondansetron | Rat | Oral | 4.07% | ~30-40 min (s.c.) | [10][13] |
| Ondansetron | Dog | Oral | <10% | - | [9] |
| Ondansetron | Dog | Intravenous | - | 1.6 - 1.9 hours | [14] |
Note: Pharmacokinetic data for this compound in many animal species is limited. Data for ondansetron, a structurally and functionally similar 5-HT3 antagonist, is provided for comparative purposes.
Experimental Protocols
Protocol 1: Assessment of Visceral Hypersensitivity in Rats (Colorectal Distension Model)
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) to the experimental conditions for at least one week.
-
Surgical Implantation (optional, for electromyography - EMG): Under anesthesia, implant EMG electrodes into the external oblique abdominal muscles. Allow a 5-7 day recovery period.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., i.v., or p.o.).
-
Colorectal Distension: 30-60 minutes post-drug administration, insert a lubricated balloon catheter into the distal colon.
-
Stimulation Protocol: Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration (e.g., 20 seconds) with rest intervals.
-
Endpoint Measurement:
-
Visceromotor Response (VMR): Quantify the EMG signal as a measure of abdominal muscle contraction.
-
Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response to distension.
-
-
Data Analysis: Compare the VMR or AWR scores between the this compound-treated and vehicle-treated groups. A reduction in response at a given pressure indicates an analgesic effect.
Protocol 2: Evaluation of Gastrointestinal Motility in Mice (Charcoal Meal Transit Assay)
-
Animal Preparation: Fast mice (e.g., C57BL/6, male, 8-10 weeks old) overnight (12-18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.).
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer a defined volume (e.g., 0.1 mL/10g body weight) of a charcoal suspension (e.g., 5% charcoal in 10% gum arabic).
-
Euthanasia and Tissue Collection: After a predetermined time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effects of a 5-HT3 receptor antagonist in an animal model of complex regional pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Alosetron, this compound and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose-independent pharmacokinetics of ondansetron in rats: contribution of hepatic and intestinal first-pass effects to low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Welcome to the technical support center for Cilansetron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential experimental artifacts and to offer standardized protocols for working with this potent 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective competitive antagonist of the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization. This compound blocks this action, thereby inhibiting the downstream signaling cascade.[1] This mechanism is crucial in the gastrointestinal (GI) tract and the central nervous system for modulating visceral pain, colonic transit, and emesis.
Q2: I am observing lower than expected efficacy of this compound in my in vitro assay. What are the possible causes?
A2: Several factors could contribute to reduced efficacy:
-
Suboptimal Concentration: Ensure you are using a concentration range appropriate for this compound's high affinity. A full dose-response curve is recommended to determine the IC50 in your specific assay system.
-
Agonist Concentration: If you are using a high concentration of a 5-HT3 agonist (like serotonin or 2-methyl-5-HT), it may overcome the competitive antagonism of this compound. Consider using an agonist concentration around its EC50 or EC80 value.
-
Compound Stability: this compound, like many small molecules, may degrade under certain experimental conditions (e.g., prolonged incubation at 37°C in certain media). Assess the stability of this compound in your specific assay buffer and conditions.
-
Cell Health and Receptor Expression: The health and passage number of your cell line can impact 5-HT3 receptor expression levels and signaling integrity. Use cells with a consistent and low passage number and verify receptor expression.
Q3: My this compound stock solution appears to precipitate when diluted in my aqueous assay buffer. How can I resolve this?
A3: Precipitation upon dilution of a concentrated stock (often in DMSO) into an aqueous buffer is a common issue known as "solvent shock." To mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium or assay buffer as low as possible, ideally below 0.5%.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your assay buffer.
-
Pre-warm the Buffer: Gently warming the assay buffer before adding the this compound stock can sometimes improve solubility.
-
Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental medium.
Q4: Are there known off-target effects for this compound that could confound my results?
A4: this compound is highly selective for the 5-HT3 receptor. However, at higher concentrations, it shows weak affinity for sigma receptors (Ki = 340 nM), muscarinic M1 receptors (Ki = 910 nM), and 5-HT4 receptors (Ki = 960 nM).[3] If your experimental system expresses these receptors, consider whether these weak off-target interactions could be influencing your results, especially if using high micromolar concentrations of this compound.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| Ki (5-HT3 Receptor) | 0.19 nM | Rat Brain Homogenate | [3] |
| Relative Potency | ~10x more potent than Ondansetron | In Vitro Competitive Antagonism | [1][2] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Parameter | This compound ED₅₀ (oral) | Comparator ED₅₀ (oral) | Reference |
| Rat | Inhibition of Conditioned Fear Stress-Induced Defecation | 0.094 mg/kg | Alosetron: 0.078 mg/kg |
Table 3: Human Clinical Trial Dosages
| Indication | Oral Dosage | Frequency | Reference |
| Diarrhea-Predominant IBS | 2 mg, 4 mg, 8 mg | Three times daily | [4] |
Experimental Protocols
Protocol 1: In Vitro 5-HT3 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: 10 µM Ondansetron or another unlabeled 5-HT3 antagonist.
-
Test Compound: this compound.
-
Instrumentation: Microplate scintillation counter, cell harvester with GF/B glass fiber filters.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Granisetron (final concentration ~0.5 nM) + 50 µL cell membranes (~10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Ondansetron + 50 µL [³H]-Granisetron + 50 µL cell membranes.
-
This compound Competition: 50 µL of this compound dilution + 50 µL [³H]-Granisetron + 50 µL cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Charcoal Meal Gastrointestinal Transit Assay in Rats
Objective: To assess the effect of this compound on gastrointestinal motility.
Materials:
-
Animals: Male Wistar rats (200-250g).
-
Fasting: Animals should be fasted for 6-18 hours with free access to water.
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Charcoal Meal: 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose.
-
Administration: Oral gavage needles.
Procedure:
-
Dosing: Administer this compound or vehicle orally to the rats at the desired dose volumes.
-
Waiting Period: Wait for a defined period (e.g., 60 minutes) to allow for drug absorption.
-
Charcoal Administration: Administer a standardized volume of the charcoal meal (e.g., 1-2 ml) orally via gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Analysis: Compare the percent transit in the this compound-treated groups to the vehicle control group.
Visualizations
Caption: this compound competitively blocks serotonin binding to the 5-HT3 receptor, preventing ion channel opening and subsequent neuronal depolarization.
Caption: A logical workflow for troubleshooting unexpectedly low efficacy of this compound in cell-based assays.
Caption: A step-by-step workflow for conducting an in vivo gastrointestinal transit study using the charcoal meal method.
References
- 1. Alosetron, this compound and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of cathartic colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Cilansetron Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, potential degradation pathways, and recommended storage conditions for cilansetron. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental procedures.
Disclaimer: Publicly available data on the specific degradation products and pathways of this compound is limited. The information provided herein is based on general principles of drug degradation, the known chemical structure of this compound, and comparative data from structurally related compounds, such as ondansetron.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure, the following pathways are theoretically likely:
-
Hydrolysis: The amide functional group in the carbazolone ring system of this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Oxidation: The tertiary amine in the imidazole ring and the methylene bridge are potential sites for oxidation, which can be initiated by exposure to peroxides, atmospheric oxygen, or certain metal ions.
-
Photodegradation: Aromatic systems and carbonyl groups, both present in this compound, can absorb UV light, potentially leading to photolytic degradation.
-
Racemization: A patent for a stable this compound formulation indicates that racemization is a potential stability concern that can be mitigated by the use of acidic additives.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store the compound in well-closed containers, protected from light and moisture. For solutions, storage at controlled room temperature or refrigeration is advisable, depending on the solvent and desired duration of storage. As with many pharmaceutical compounds, avoiding exposure to high temperatures and extreme pH conditions is crucial.
Q3: Are there any known incompatibilities of this compound with common excipients or solvents?
Specific incompatibility studies for this compound are not widely available. However, based on general chemical principles, it is advisable to avoid highly alkaline or acidic excipients in formulations to prevent hydrolysis. Additionally, excipients with high peroxide content could promote oxidative degradation. Compatibility studies are recommended for any new formulation.
Q4: How does this compound's stability compare to other 5-HT3 antagonists like ondansetron?
Ondansetron, a structurally similar 5-HT3 antagonist, has been shown to be relatively stable under neutral, acidic, thermal, and oxidative stress conditions, but can degrade under basic and photolytic conditions.[2] Given the structural similarities, it is plausible that this compound may exhibit a comparable stability profile. However, direct comparative studies are necessary for confirmation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in an aqueous solution | Hydrolysis of the amide bond. | Prepare fresh solutions for each experiment. If storage is necessary, buffer the solution to a neutral pH and store at 2-8°C. |
| Appearance of unknown peaks in HPLC chromatogram after storage | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Protect the compound from light, oxygen, and extreme temperatures. |
| Variability in experimental results | Racemization of the chiral center. | Consider the use of a suitable acidic additive in the formulation, as suggested by patent literature, to stabilize against racemization.[1] |
| Discoloration of the sample | Oxidative degradation or photodecomposition. | Store the sample in amber vials or protect from light. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation. |
Potential Degradation Pathways of this compound
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or heating at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N NaOH and/or heating at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 48 hours.
-
Also, heat a solution of this compound at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a suitable reverse-phase HPLC method.
-
The mobile phase and column should be chosen to achieve good separation between the parent drug and any degradation products. A common starting point could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Summary of Forced Degradation Conditions for Structurally Similar Ondansetron
The following table summarizes typical conditions and findings from forced degradation studies on ondansetron, which may serve as a reference for designing studies on this compound.
| Stress Condition | Reagent/Condition | Typical Observation for Ondansetron | Reference |
| Acidic Hydrolysis | 5 M HCl, 80°C, 30 min | Relatively stable, minor degradation. | [3] |
| Basic Hydrolysis | 2 M NaOH, 80°C, 30 min | Significant degradation. | [2][3] |
| Oxidative Degradation | 10% H₂O₂, 80°C, 30 min | Significant degradation with the formation of two unknown peaks. | [3] |
| Thermal Degradation | Solid state, heat for 5 days | No significant degradation. | [3] |
| Photolytic Degradation | Solution, UV light for 5 days | Significant degradation (around 30%). | [3] |
References
Technical Support Center: Investigating Cilansetron-Induced Constipation in Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals investigating cilansetron-induced constipation in animal models. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound induces constipation?
This compound is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor.[1][2][3] In the gastrointestinal tract, serotonin (5-HT) is a key neurotransmitter that modulates gut motility and secretion.[2] By blocking 5-HT3 receptors on enteric neurons, this compound inhibits the prokinetic effects of serotonin, leading to decreased gastrointestinal motility and a delay in colonic transit, which manifests as constipation.[1][2][4]
Q2: Which animal models are most suitable for studying this compound-induced constipation?
Small rodents, particularly mice and rats, are the most commonly used animal models for studying gastrointestinal motility and constipation.[5][6] These models are well-characterized, cost-effective, and allow for the use of established assays to measure endpoints relevant to constipation.
Q3: What is the typical onset and duration of constipation following this compound administration in these models?
The onset of constipation following this compound administration is generally rapid, with measurable effects on gastrointestinal transit and fecal output observed within hours of a single dose. The duration of action is dose-dependent but typically lasts for several hours. For chronic studies, continuous administration is required to maintain the constipated state.
Q4: What are the key parameters to measure when assessing this compound-induced constipation?
The primary endpoints for assessing constipation in animal models include:
-
Total Gastrointestinal Transit Time: Often measured using non-absorbable markers like charcoal or carmine red.
-
Fecal Pellet Output: Quantification of the number and weight (wet and dry) of fecal pellets over a defined period.
-
Stool Water Content: Determined by comparing the wet and dry weight of fecal pellets.
-
Colonic Transit Time: Can be assessed by measuring the expulsion time of a bead inserted into the distal colon.
Q5: Are there any known compensatory mechanisms in animal models during chronic this compound administration?
While specific studies on compensatory mechanisms to chronic this compound administration are limited, prolonged alteration of gut motility can lead to adaptive changes in the enteric nervous system and smooth muscle function. Researchers should be mindful of potential tachyphylaxis or adaptive responses in long-term studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline fecal output among animals. | - Natural biological variation.- Stress from handling or environmental changes.- Differences in food and water intake. | - Increase the acclimatization period to at least one week before the experiment.- Handle animals consistently and gently to minimize stress.- Ensure ad libitum access to a standard chow diet and water.- Use a larger sample size to increase statistical power. |
| Inconsistent constipating effect of this compound. | - Improper drug administration (e.g., incorrect gavage technique).- Degradation of the this compound solution.- Individual differences in drug metabolism. | - Ensure all personnel are properly trained in oral gavage or the chosen administration route.- Prepare fresh this compound solutions daily and protect them from light.- Consider using a different animal strain that may have a more consistent metabolic profile. |
| Animals develop severe obstipation or signs of distress. | - this compound dose is too high.- Dehydration. | - Perform a dose-response study to determine the optimal dose that induces constipation without causing excessive distress.- Ensure continuous access to water. Subcutaneous fluid administration may be necessary in severe cases.- Monitor animals closely for signs of pain or distress and euthanize if necessary, according to ethical guidelines. |
| Difficulty in visualizing the charcoal marker in the distal colon. | - The transit time is longer than the experimental window.- The charcoal meal was not administered correctly. | - Extend the duration of the experiment to allow the charcoal to reach the distal colon.- Confirm proper oral gavage technique to ensure the full dose of charcoal is delivered to the stomach. |
Comparative Efficacy of 5-HT3 Antagonists in Animal Models
The following table summarizes the relative potency of different 5-HT3 receptor antagonists in preclinical models of stress-induced diarrhea, which provides insights into their potential to modulate gut motility. A lower ED50 value indicates higher potency.
| Compound | Mechanism of Action | Animal Model | Endpoint | ED50 (µg/kg) | Reference |
| Ramosetron | 5-HT3 Antagonist | Rat Conditioned Fear Stress | Inhibition of Defecation | 0.3 - 3 | [7] |
| Alosetron | 5-HT3 Antagonist | Rat Conditioned Fear Stress | Inhibition of Defecation | 3 - 30 | [7] |
| This compound | 5-HT3 Antagonist | Rat Conditioned Fear Stress | Inhibition of Defecation | 3 - 30 | [7] |
Note: This data is from a model of stress-induced diarrhea. While it demonstrates the potent effect of these agents on gut motility, direct comparative studies in a this compound-induced constipation model may yield different quantitative results.
Experimental Protocols
Protocol 1: Induction of Constipation and Assessment of Fecal Parameters
Objective: To induce constipation in mice using this compound and to quantify the effect on fecal output and water content.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Metabolic cages for individual animal housing and feces collection
-
Analytical balance (sensitive to 0.1 mg)
-
Drying oven
Procedure:
-
Acclimatization: House male C57BL/6 mice individually in metabolic cages for at least 3 days before the experiment for acclimatization. Ensure free access to standard chow and water.
-
Baseline Measurement: For 24 hours prior to drug administration, collect, count, and weigh the total fecal pellets produced by each mouse to establish a baseline.
-
Drug Preparation: Prepare a solution of this compound in the vehicle at the desired concentration. A typical dose range to explore would be 1-10 mg/kg.
-
Administration: Administer this compound or vehicle to the mice via oral gavage.
-
Fecal Collection: Immediately after administration, begin collecting all fecal pellets produced over a defined period (e.g., 8 or 24 hours).
-
Data Collection: At the end of the collection period, count the number of fecal pellets and measure their total wet weight.
-
Stool Water Content: Dry the collected fecal pellets in a drying oven at 60°C for 24 hours, or until a constant weight is achieved. Measure the dry weight. Calculate the stool water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
Analysis: Compare the fecal pellet number, wet weight, and water content between the vehicle-treated and this compound-treated groups.
Protocol 2: Measurement of Total Gastrointestinal Transit Time (Charcoal Meal Assay)
Objective: To measure the effect of this compound on total gastrointestinal transit time.
Materials:
-
This compound and vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
Procedure:
-
Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Charcoal Administration: After a set pre-treatment time (e.g., 30-60 minutes), administer the charcoal meal (typically 0.1 mL/10 g body weight) via oral gavage.
-
Observation: After charcoal administration, place the mice in a clean cage with a white paper lining and monitor for the appearance of the first black, charcoal-containing fecal pellet.
-
Data Recording: Record the time from charcoal administration to the expulsion of the first charcoal-containing pellet. This is the total gastrointestinal transit time.
-
Analysis: Compare the transit times between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound blocks serotonin's pro-motility effects.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Cilansetron
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Cilansetron. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation development process.
Troubleshooting Guides
This section is designed to help you navigate specific experimental hurdles you might encounter while developing oral formulations of this compound.
Issue 1: Low In Vitro Dissolution Rate of this compound Solid Dispersion
-
Question: My solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) is not showing a significant improvement in the dissolution rate compared to the pure drug. What could be the reason?
-
Answer:
-
Incomplete Amorphization: The crystalline structure of this compound might not have been fully converted to an amorphous state during the preparation of the solid dispersion. This can be verified using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The absence of the drug's characteristic melting peak in the DSC thermogram and the disappearance of diffraction peaks in the XRPD pattern would confirm amorphization.
-
Drug-Polymer Immiscibility: this compound and the selected polymer may not be miscible at the chosen ratio, leading to phase separation and the presence of crystalline drug within the dispersion. Consider using a different polymer or altering the drug-to-polymer ratio.
-
Recrystallization: The amorphous drug in the solid dispersion may have recrystallized during storage or even during the dissolution study. This can be influenced by factors like humidity and temperature. Proper storage conditions are crucial.
-
Insufficient Polymer Concentration: The amount of hydrophilic polymer may be insufficient to effectively wet the drug particles and prevent their agglomeration in the dissolution medium. Experiment with higher polymer ratios.
-
Issue 2: Physical Instability of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Question: My liquid SEDDS formulation of this compound appears cloudy or shows phase separation upon storage. How can I improve its stability?
-
Answer:
-
Inadequate Excipient Selection: The oil, surfactant, and cosurfactant components may not be optimized for this compound. Conduct thorough solubility studies of this compound in various excipients to select the most suitable ones.
-
Incorrect Excipient Ratios: The ratio of oil, surfactant, and cosurfactant is critical for the stability of the SEDDS. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges that result in a stable microemulsion region.
-
Drug Precipitation: this compound might be precipitating out of the SEDDS formulation over time. This could be due to exceeding its solubility limit in the chosen excipients. Re-evaluate the drug loading in the formulation.
-
Moisture Absorption: Absorption of moisture can destabilize the SEDDS. Ensure proper storage in well-sealed containers with desiccants if necessary.
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Question: I am observing high inter-subject variability in the plasma concentration-time profiles after oral administration of my enhanced this compound formulation in animal models. What are the potential causes?
-
Answer:
-
Formulation Performance in GI Fluids: The in vivo performance of lipid-based formulations like SEDDS can be influenced by the digestive processes, including the action of lipases and bile salts. The formulation's interaction with gastrointestinal fluids may not be uniform across subjects.
-
First-Pass Metabolism: this compound is known to undergo extensive first-pass metabolism in the liver.[1] Even with enhanced absorption, the extent of metabolism can vary between individuals, leading to variable systemic exposure. Some advanced formulations, like those promoting lymphatic uptake, may help bypass this to some extent.
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH among subjects can affect the dissolution and absorption of the drug from the formulation.
-
Food Effects: The presence or absence of food can significantly impact the bioavailability of lipid-based formulations. Ensure that studies are conducted under consistent fasting or fed conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: The low oral bioavailability of this compound is primarily attributed to its extensive first-pass metabolism by the liver.[1] After oral administration, a significant portion of the absorbed drug is metabolized before it reaches systemic circulation, reducing its overall bioavailability.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Based on studies with similar compounds and general pharmaceutical principles, the following strategies hold significant promise:
-
Solid Dispersions: By dispersing this compound in a hydrophilic carrier in an amorphous state, its solubility and dissolution rate can be significantly increased.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and absorption of lipophilic drugs. They can also promote lymphatic transport, which may help bypass the first-pass metabolism in the liver.[1][4][5]
-
Nanoparticle-Based Systems: Formulations like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve drug stability in the gastrointestinal tract, increase the surface area for dissolution, and enhance absorption.[6]
Q3: How do I select the right excipients for a this compound SEDDS formulation?
A3: The selection process involves:
-
Solubility Studies: Determine the solubility of this compound in a variety of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol, PEG 400).
-
Construction of Pseudo-Ternary Phase Diagrams: This helps to identify the concentration ranges of the selected oil, surfactant, and cosurfactant that lead to the formation of a stable microemulsion upon dilution with an aqueous medium.
-
Compatibility Studies: Ensure that the chosen excipients are chemically compatible with this compound and do not cause its degradation.
Q4: What in vitro tests are crucial for evaluating enhanced this compound formulations?
A4: Key in vitro tests include:
-
Dissolution Studies: To assess the rate and extent of drug release from the formulation in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Particle Size and Zeta Potential Analysis: For SEDDS and nanoparticle formulations, to determine the globule/particle size and surface charge, which are critical for stability and absorption.
-
Solid-State Characterization (for solid dispersions): DSC and XRPD to confirm the amorphous nature of the drug in the dispersion.
-
In Vitro Permeation Studies: Using Caco-2 cell monolayers to predict the intestinal permeability of the drug from the new formulation.
Q5: Is an In Vitro-In Vivo Correlation (IVIVC) possible for this compound formulations?
A5: Establishing a successful IVIVC allows for the prediction of in vivo performance based on in vitro dissolution data.[7][8] For modified-release oral dosage forms, a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most desirable.[8] Developing an IVIVC for this compound would require in vitro dissolution profiles from multiple formulations with different release rates and corresponding in vivo pharmacokinetic data from human or animal studies.
Data Presentation
The following tables summarize quantitative data from formulation studies of Ondansetron, a 5-HT3 antagonist similar to this compound. This data can serve as a valuable reference for setting experimental goals for this compound formulations.
Table 1: Dissolution Enhancement of Ondansetron via Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Cumulative Drug Release (%) at 30 min | Fold Increase in Dissolution |
| Pure Ondansetron | - | - | 30% | - |
| Physical Mixture | Superdisintegrant | 1:3 | 74% | ~2.5x |
| Solid Dispersion | Superdisintegrant | 1:3 | 98% | ~3.3x |
(Data adapted from a study on Ondansetron solid dispersions.[2])
Table 2: Pharmacokinetic Parameters of Ondansetron Oral Formulations in Healthy Volunteers
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Test Oral Soluble Film | 34.48 | 1.5 | 256.55 |
| Reference Oral Soluble Film | 36.90 | 1.5 | 278.54 |
(Data from a bioequivalence study of two Ondansetron oral soluble film formulations.[7])
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Accurately weigh this compound and the chosen hydrophilic carrier (e.g., Crospovidone).
-
Dissolve both the drug and the carrier in a suitable solvent (e.g., methanol) in a beaker with constant stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve of appropriate mesh size.
-
Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.
Protocol 2: Characterization of Solid Dispersion
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 50-300°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
-
X-ray Powder Diffraction (XRPD):
-
Place a thin layer of the powder sample on the sample holder.
-
Scan the sample over a defined 2θ range (e.g., 5-60°) using a powder diffractometer with CuKα radiation.
-
Analyze the resulting diffraction pattern for the presence or absence of peaks corresponding to the crystalline drug.
-
Protocol 3: Formulation of this compound SEDDS
-
Conduct solubility studies of this compound in various oils, surfactants, and cosurfactants.
-
Based on the solubility data, select the excipients.
-
Construct a pseudo-ternary phase diagram by preparing a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant.
-
For each formulation, add a small amount of the mixture to a specific volume of water and observe the emulsification process.
-
Identify the region in the phase diagram that forms a clear and stable microemulsion.
-
Select the optimized SEDDS formulation from this region and incorporate the desired dose of this compound.
Visualizations
Caption: Workflow for developing an enhanced oral formulation of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Self-Emulsifying Drug Delivery Systems (SEDDSs) Displaying Enhanced Permeation of the Intestinal Mucus Following Sustained Release of Prototype Thiol-Based Mucolytic Agent Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT3 antagonist this compound vs placebo on phasic sigmoid colonic motility in healthy man: a double-blind crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
Cilansetron cross-reactivity with other serotonin receptor subtypes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of cilansetron with serotonin receptor subtypes and other potential off-target receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is the primary mechanism through which this compound exerts its pharmacological effects, particularly in the context of irritable bowel syndrome with diarrhea predominance (IBS-D).[1][4]
Q2: Does this compound exhibit cross-reactivity with other serotonin receptor subtypes?
Yes, while this compound is highly selective for the 5-HT3 receptor, it has been shown to have weak affinity for the 5-HT4 receptor subtype.[5] It is important for researchers to consider this interaction, especially when designing experiments to investigate the specific effects of 5-HT3 receptor blockade.
Q3: What is the binding affinity of this compound for the 5-HT3 receptor and other off-target receptors?
The binding affinity of this compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The table below summarizes the known Ki values for this compound at various receptors.
Data Presentation: this compound Binding Affinity Profile
| Receptor | Ki (nM) | Affinity |
| Serotonin 5-HT3 Receptor | 0.19 | High |
| Sigma Receptor | 340 | Weak |
| Muscarinic M1 Receptor | 910 | Weak |
| Serotonin 5-HT4 Receptor | 960 | Weak |
| Other Receptor Types (n=37) | ≥ 5000 | No significant affinity |
Data sourced from receptor binding studies.[5]
Q4: What are the potential implications of this compound's cross-reactivity in my experiments?
The weak affinity of this compound for sigma, muscarinic M1, and 5-HT4 receptors means that at typical therapeutic concentrations targeting the 5-HT3 receptor, significant off-target effects are less likely. However, at higher concentrations used in preclinical research, these off-target interactions could become relevant and should be considered when interpreting experimental data. For instance, activation of 5-HT4 receptors can influence gastrointestinal motility, and interactions with muscarinic and sigma receptors could have various central and peripheral effects.
Troubleshooting Guides
Problem: Unexpected or off-target effects are observed in my in-vitro/in-vivo experiments with this compound.
Possible Cause: Cross-reactivity with other receptors at high concentrations.
Troubleshooting Steps:
-
Review this compound Concentration: Verify that the concentration of this compound used is appropriate for selectively targeting the 5-HT3 receptor. Refer to the Ki values in the table above to assess the potential for off-target engagement.
-
Use Control Experiments: Include control experiments with selective antagonists for the potential off-target receptors (sigma, muscarinic M1, 5-HT4) to determine if the observed effects are mediated by these receptors.
-
Dose-Response Curve: Generate a dose-response curve for this compound in your experimental model. This can help to distinguish between high-affinity effects at the 5-HT3 receptor and lower-affinity effects at off-target receptors.
Problem: Difficulty in replicating previously reported binding affinity (Ki) values for this compound.
Possible Cause: Variations in experimental protocols, such as radioligand choice, membrane preparation, or incubation conditions.
Troubleshooting Steps:
-
Standardize Protocol: Ensure your radioligand binding assay protocol is consistent with established methods. A detailed, generalized protocol is provided below.
-
Radioligand Selection: Use a high-affinity, selective radioligand for the 5-HT3 receptor (e.g., [3H]GR65630) to ensure accurate competition binding data.
-
Membrane Preparation: The quality and concentration of the receptor-containing membrane preparation are critical. Ensure consistent and well-characterized membrane preparations are used across experiments.
-
Data Analysis: Utilize appropriate non-linear regression analysis to calculate IC50 and subsequently Ki values from your competition binding data. The Cheng-Prusoff equation is commonly used for this conversion.
Experimental Protocols
Radioligand Binding Assay for Determining this compound Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Membrane preparation containing the 5-HT3 receptor (e.g., from rat cerebral cortex or cells expressing the recombinant human receptor).
-
Radioligand: [3H]GR65630 (a selective 5-HT3 receptor antagonist).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]GR65630 (at a concentration close to its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]GR65630, and 50 µL of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]GR65630, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of the 5-HT3 receptor and the receptors for which this compound shows weak cross-reactivity.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Muscarinic M1 Receptor Signaling Pathway.
References
Technical Support Center: Minimizing the Placebo Effect in Cilansetron Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting clinical trials for Cilansetron, a 5-HT3 receptor antagonist. The focus is on minimizing the significant placebo effect often observed in trials for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).
Frequently Asked Questions (FAQs)
Q1: What is the typical placebo response rate in IBS clinical trials, and why is it so high?
A1: The placebo response rate in IBS clinical trials is notably high and variable, with a population-weighted average of around 40.2%.[1] This high rate is attributed to several factors, including the subjective nature of IBS symptoms (like abdominal pain and bloating), the fluctuating course of the disease, and patient expectations.[2][3] Psychological factors, such as the patient-clinician interaction and the expectation of receiving a beneficial treatment, also play a significant role.[4]
Q2: How does this compound work, and how does its mechanism relate to IBS symptoms?
A2: this compound is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are located on enteric neurons in the gastrointestinal tract and are involved in regulating visceral pain, colonic transit, and GI secretions. By blocking these receptors, this compound inhibits the neuronal depolarization that leads to the symptoms of diarrhea-predominant IBS (IBS-D), such as abdominal pain and urgency.[5]
Q3: What are the key considerations when designing a clinical trial for this compound to minimize the placebo effect?
A3: Key considerations include stringent patient selection criteria, a well-defined study design, and strategies to manage patient and staff expectations.[1][6] Utilizing a double-blind, randomized, placebo-controlled, parallel-group design is standard.[7] Incorporating a placebo run-in period to identify and exclude high-placebo responders, along with comprehensive training for both patients and clinical staff, can further reduce placebo response.[6][8]
Q4: Are there specific patient characteristics that are associated with a higher placebo response?
A4: Yes, certain patient characteristics have been associated with a higher likelihood of responding to a placebo. These can include the patient's expectation of treatment benefit, their psychological state (e.g., anxiety levels), and cultural factors.[2][9] Some studies suggest that patients with higher baseline symptom severity and variability may also be more prone to a placebo response.[3][10]
Troubleshooting Guides
Issue: Higher-than-expected placebo response rates are compromising the statistical power of our this compound trial.
Troubleshooting Steps:
-
Review Patient Eligibility Criteria: Ensure that your inclusion and exclusion criteria are specific and rigorously applied. Using standardized diagnostic criteria, such as the Rome criteria, can help in recruiting a more homogenous patient population and has been associated with lower placebo response rates.[1]
-
Analyze the Placebo Run-in Phase Protocol: If a placebo run-in was used, review the protocol's duration and the criteria for identifying placebo responders. A run-in period of at least two weeks is recommended to adequately assess symptom stability and identify true placebo responders.[5][11]
-
Evaluate Patient and Staff Training: Assess the effectiveness of the training provided to patients and clinical staff. Training should focus on accurate symptom reporting and managing expectations about the treatment.[6][9][12] For staff, this includes using neutral language and avoiding leading questions. For patients, it involves understanding the purpose of a placebo-controlled trial and how to use symptom diaries accurately.[1]
-
Consider Study Design Modifications for Future Trials: For ongoing or future trials, consider alternative designs such as a sequential parallel comparison design. In this design, placebo non-responders in the first phase are re-randomized to receive either the active drug or a placebo in the second phase, which can help to enrich the study population with true non-responders.[9]
Issue: Difficulty in differentiating true drug effects of this compound from placebo responses for subjective endpoints like abdominal pain.
Troubleshooting Steps:
-
Utilize Standardized and Validated Outcome Measures: Employ validated patient-reported outcome (PRO) instruments to measure subjective endpoints. The FDA recommends using an 11-point numeric rating scale for daily assessment of worst abdominal pain over the past 24 hours.[12]
-
Incorporate Objective Endpoints: Whenever possible, include objective measures alongside subjective ones. For this compound, this could involve measurements of stool consistency (e.g., using the Bristol Stool Form Scale) and frequency.
-
Train Patients on Accurate Symptom Reporting: Provide thorough training to patients on how to accurately and consistently report their symptoms. This can include video tutorials and detailed instructions on completing daily electronic diaries.[1] This training should emphasize reporting their actual symptoms rather than what they think the researchers want to hear.
-
Blinding Assessment: Ensure that the blinding of both patients and investigators is maintained throughout the trial. Any potential for unblinding, for instance, due to characteristic side effects of the active drug, should be carefully monitored and addressed in the analysis.[13]
Data Presentation
Table 1: Responder Rates in this compound Phase III Clinical Trials for Diarrhea-Predominant IBS (IBS-D)
| Efficacy Endpoint | This compound Responder Rate (%) | Placebo Responder Rate (%) | Study Duration |
| Overall IBS Symptom Relief | |||
| Study 1 | 52 - 61 | 37 - 46 | Not Specified |
| Study 2 (US) | 49 | 28 | 3 Months |
| Adequate Relief of Abdominal Pain/Discomfort | |||
| Study 1 | 64 | Not Specified | Not Specified |
| Study 2 (US) | 52 | 37 | 3 Months |
| Adequate Relief of Abnormal Bowel Habits | |||
| Study 1 | 67 | Not Specified | Not Specified |
| Study 2 (US) | 51 | 26 | 3 Months |
Data compiled from multiple sources.[4][14][15]
Experimental Protocols
Protocol 1: Placebo Run-in Period for IBS-D Clinical Trials
Objective: To identify and exclude patients who demonstrate a significant improvement in symptoms while receiving a placebo before randomization.
Methodology:
-
Duration: A single-blind placebo run-in period of 2 to 4 weeks is recommended.[5][11]
-
Procedure:
-
All eligible patients receive a placebo that is identical in appearance, taste, and packaging to the investigational drug.
-
Patients are instructed to take the placebo according to the same dosing schedule as the planned active treatment.
-
Patients complete a daily electronic diary to record key IBS-D symptoms, including abdominal pain severity (using an 11-point numeric rating scale), stool frequency, and stool consistency (using the Bristol Stool Form Scale).
-
-
Placebo Responder Criteria: A placebo responder is defined as a patient who meets a predefined threshold for symptom improvement during the run-in period. An example criterion is a ≥30% reduction in the weekly average of the worst daily abdominal pain score and a ≥50% reduction in the number of days with at least one loose stool (Type 6 or 7 on the Bristol Stool Form Scale) for at least two of the weeks during the run-in period.
-
Exclusion: Patients who meet the placebo responder criteria are excluded from randomization into the double-blind treatment phase of the trial.
Protocol 2: Patient and Clinical Staff Training to Minimize Expectation Bias
Objective: To standardize communication and educate participants to minimize the influence of expectation on symptom reporting.
Methodology for Staff Training:
-
Initial Training Workshop: All clinical staff involved in patient interaction (investigators, coordinators, nurses) attend a mandatory workshop before the trial begins.
-
Content of Training:
-
Understanding the Placebo Effect: Education on the mechanisms and impact of the placebo effect in IBS trials.
-
Neutral Communication: Training on using standardized, neutral language when discussing the trial with patients. Staff are instructed to avoid any verbal or non-verbal cues that could create positive or negative expectations about the treatment. For example, instead of saying "I hope this new treatment works for you," they should say "We are conducting this research to see if this investigational drug is effective."[6]
-
Avoiding Leading Questions: Role-playing exercises to practice asking open-ended, non-leading questions during patient assessments (e.g., "How have your symptoms been this week?" instead of "Have you been feeling better this week?").
-
-
Ongoing Reinforcement: Regular booster sessions and monitoring of staff-patient interactions (with patient consent) to ensure adherence to the communication protocol.
Methodology for Patient Education:
-
Informed Consent Process: A clear and comprehensive explanation of the placebo-controlled nature of the trial is provided during the informed consent process. It is explicitly stated that they may receive an inactive substance.[13]
-
Educational Materials: Patients receive standardized educational materials (e.g., brochures, short videos) that explain:
-
The purpose of a clinical trial and the importance of a placebo group.
-
The concept of the placebo effect and how expectations can influence symptom perception.[1]
-
Instructions on how to accurately and consistently report their daily symptoms in the electronic diary, focusing on their actual experience rather than their hopes for improvement.[1]
-
-
Distinguishing Research from Clinical Care: The communication should emphasize the distinction between a research setting and a typical therapeutic relationship.[1]
Mandatory Visualization
Caption: this compound's mechanism of action as a 5-HT3 receptor antagonist.
Caption: Experimental workflow for minimizing placebo effect in a this compound trial.
References
- 1. lotuscr.com [lotuscr.com]
- 2. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Associated With Response to Placebo in Patients With Irritable Bowel Syndrome and Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. spg.pt [spg.pt]
- 6. cognivia.com [cognivia.com]
- 7. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theromefoundation.org [theromefoundation.org]
- 9. premier-research.com [premier-research.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Cilansetron Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with Cilansetron. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, helping you to interpret unexpected results and ensure the accuracy and validity of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect of this compound in my experiment?
A1: Several factors could contribute to a lack of observable effect. These can range from issues with the compound itself to problems with the experimental model.[1]
Potential Causes and Troubleshooting Steps:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the 5-HT3 receptor.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
-
-
Degraded Compound: Improper storage or handling can lead to the degradation of the this compound stock solution, resulting in reduced or no activity.
-
Solution: Prepare a fresh stock solution of this compound and verify its integrity.[1]
-
-
Low Receptor Expression: The cell line or tissue model you are using may not express the 5-HT3 receptor at a sufficient level.[1]
-
Solution: Confirm 5-HT3 receptor expression using techniques such as qPCR, Western blot, or radioligand binding assays.[1]
-
-
High Agonist Concentration: An excessively high concentration of the 5-HT3 agonist (e.g., serotonin) can outcompete this compound, masking its antagonistic effects.[1]
-
Solution: Use an appropriate concentration of the agonist, typically around its EC50 value.[1]
-
Q2: My experimental results with this compound are inconsistent across different trials. What could be the reason?
A2: Inconsistent results can be frustrating and can point to subtle variations in your experimental conditions or reagents.
Potential Causes and Troubleshooting Steps:
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects that are interfering with the experiment.[1]
-
Solution: Run a vehicle-only control group to assess any baseline effects.[1]
-
-
Variations in Experimental Conditions: Minor differences in temperature, pH, incubation time, or cell passage number can significantly impact the results.[1]
-
Solution: Standardize all experimental parameters and maintain meticulous records.[1]
-
-
Genetic Variability in Animal Models: If using animal models, genetic variations within the strain can affect the expression and function of 5-HT3 receptors and drug-metabolizing enzymes.[2]
-
Solution: Ensure the use of a genetically homogenous animal strain. For outbred stocks, a larger sample size may be necessary to achieve statistical power.[2]
-
Q3: I'm observing effects that don't align with the known mechanism of 5-HT3 receptor antagonism. What should I consider?
A3: Unexpected effects could indicate off-target activity or interactions with other signaling pathways.
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects: this compound may be interacting with other receptors or signaling pathways at the concentrations used in your experiment.
-
Solution: Review the literature for any known off-target effects of this compound. Consider using a different 5-HT3 antagonist as a control to see if the effect is specific to this compound.
-
-
Receptor Desensitization or Internalization: Prolonged exposure to agonists can lead to receptor desensitization, where the receptor becomes unresponsive.[2]
-
Solution: Optimize and maintain consistent incubation times for both agonists and antagonists.[1]
-
Troubleshooting Guides
Issue: Unexpected Constipation in Animal Models
While constipation is a known side effect of this compound in clinical trials[3][4][5], observing an unexpectedly severe or rapid onset of constipation in preclinical animal models may require investigation.
Quantitative Data Summary: Expected vs. Unexpected Constipation in a Rodent Model
| Parameter | Expected Outcome (this compound 1mg/kg) | Unexpected Outcome (this compound 1mg/kg) |
| Fecal Pellet Output (first 2 hours) | 20-30% decrease from baseline | 80-90% decrease from baseline |
| Intestinal Transit Time (Charcoal Meal) | 15-25% increase from baseline | >50% increase from baseline |
| Animal Behavior | Normal activity | Lethargy, abdominal distension |
Troubleshooting Workflow for Unexpected Constipation
Caption: Troubleshooting workflow for severe constipation.
Issue: Ischemic Colitis-like Symptoms in Animal Models
A rare but serious side effect observed in clinical trials with this compound is ischemic colitis.[3][5][6] The appearance of symptoms suggestive of ischemic colitis in animal models warrants immediate and thorough investigation.
Experimental Protocols
1. Radioligand Binding Assay for 5-HT3 Receptor Occupancy
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.[2]
-
Materials:
-
Cell membranes prepared from cells expressing recombinant human 5-HT3 receptors.
-
Radioligand (e.g., [3H]granisetron).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Incubate cell membranes with varying concentrations of this compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki value from competition binding curves.
-
2. In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)
-
Objective: To assess the effect of this compound on intestinal transit time in rodents.
-
Materials:
-
Rodent model (e.g., mice or rats).
-
This compound solution for administration (e.g., oral gavage).
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia).
-
-
Methodology:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle at a predetermined time before the charcoal meal.
-
Administer the charcoal meal orally.
-
Euthanize the animals at a fixed time point after the charcoal meal.
-
Excise the small intestine and measure the distance traveled by the charcoal meal relative to the total length of the small intestine.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound antagonizes the 5-HT3 receptor.
General Troubleshooting Workflow for Unexpected Results
Caption: A logical approach to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. This compound [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of Cilansetron and Ondansetron Binding Kinetics at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of two prominent 5-HT3 receptor antagonists, Cilansetron and Ondansetron. The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, is a critical target in therapeutic areas such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea predominance (IBS-D).[1][2] Understanding the nuanced binding characteristics of antagonists like this compound and Ondansetron is paramount for the development of next-generation therapeutics with improved efficacy and specificity.
Quantitative Analysis of Binding Kinetics
The interaction of a ligand with its receptor is defined by its binding kinetics, which includes the rate of association (k_on_), the rate of dissociation (k_off_), and the equilibrium dissociation constant (K_d_ or K_i_). These parameters collectively determine the affinity and residence time of a drug at its target, which in turn influences its pharmacological effect.
This compound demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to Ondansetron.[3] Experimental data indicates that this compound's inhibitory constant (K_i_) is in the sub-nanomolar range, suggesting a very strong interaction with the receptor.[4] Specifically, receptor binding studies have shown this compound to have a K_i_ of 0.19 nM. In contrast, Ondansetron exhibits a K_i_ of 6.16 nM.[5] This quantitative data aligns with qualitative statements that this compound is approximately ten times more potent in its competitive antagonism at 5-HT3 receptors in vitro than Ondansetron.[3][6]
While a complete kinetic profile with both association and dissociation rates is not fully available in the reviewed literature, a dissociation rate constant (k_off_) for Ondansetron has been reported as 0.58 min⁻¹.[7]
| Parameter | This compound | Ondansetron | Reference |
| Binding Affinity (K_i_) | 0.19 nM | 6.16 nM | [4][5] |
| Association Rate (k_on_) | Data not available | Data not available | |
| Dissociation Rate (k_off_) | Data not available | 0.58 min⁻¹ | [7] |
Visualizing the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, permitting the influx of cations such as Na⁺, K⁺, and Ca²⁺. This leads to rapid depolarization of the neuron, initiating an excitatory signal.[8] Antagonists like this compound and Ondansetron competitively block the binding of serotonin, thereby inhibiting this signaling cascade.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cilansetron with Other 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cilansetron with other prominent 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, primarily focusing on Alosetron and Ondansetron. The information presented is intended to support research and development efforts in gastroenterology and pharmacology.
Introduction to 5-HT3 Receptor Antagonists
5-HT3 receptor antagonists, often referred to as "setrons," are a class of drugs that selectively block the action of serotonin at 5-HT3 receptors. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[1][2] By antagonizing these receptors, these agents can modulate visceral sensation, colonic transit, and the emetic reflex. While initially developed as antiemetics for chemotherapy-induced nausea and vomiting, their utility has expanded to the management of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3] this compound, a potent and selective 5-HT3 receptor antagonist, was developed for the treatment of IBS-D in both men and women.[1][4]
Comparative Analysis of Performance
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. This compound exhibits a high affinity for the 5-HT3 receptor, showing greater potency than some first-generation antagonists like Ondansetron.[1][5]
| Antagonist | Binding Affinity (Ki) in nM | Source Species for Receptor |
| This compound | 0.19 | Human (recombinant) |
| Alosetron | ~0.4 (pKi = 9.4) | Human |
| Ondansetron | ~2.0 (pKi = 8.70) | Rat (cortical membranes) |
Note: Ki values are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.
Preclinical Efficacy
The von Bezold-Jarisch reflex, a cardioinhibitory reflex initiated by the stimulation of cardiac sensory receptors, is a common preclinical model to assess the in vivo activity of 5-HT3 receptor antagonists. In this model, this compound has demonstrated superior potency compared to Ondansetron.
| Antagonist | Relative Potency in von Bezold-Jarisch Reflex Test (vs. Ondansetron) |
| This compound | Orally active at a dose six-times lower than Ondansetron.[1] |
Clinical Efficacy in IBS-D
While direct head-to-head clinical trials comparing this compound with other 5-HT3 antagonists are limited, a network meta-analysis of 21 randomized controlled trials provides a robust comparison of their efficacy in non-constipated IBS patients.[6]
| Efficacy Endpoint | This compound vs. Placebo (Odds Ratio, 95% CI) | Alosetron vs. Placebo (Odds Ratio, 95% CI) |
| Global Symptom Improvement | 2.45 (1.44 - 4.22)[6] | 2.54 (1.48 - 4.28)[6] |
| Abdominal Pain/Discomfort Improvement | 2.44 (1.54 - 3.90)[6] | 1.60 (1.18 - 2.14)[6] |
These data suggest that both this compound and Alosetron are significantly more effective than placebo in improving global IBS symptoms.[6] Notably, this compound showed a numerically higher odds ratio for the improvement of abdominal pain and discomfort compared to Alosetron in this analysis.[6]
Safety and Tolerability Profile
The most common adverse event associated with 5-HT3 receptor antagonists in the context of IBS-D is constipation.[3][4] A serious but rare adverse event is ischemic colitis, which has been reported for both this compound and Alosetron.[7]
| Adverse Event | This compound | Alosetron | Ondansetron |
| Constipation | Reported in 3-12% of subjects at 6 months.[8] | The most common side effect, reported in up to one-third of patients.[3] | Reported in approximately 7% of patients in clinical trials for CINV.[9] |
| Ischemic Colitis | Event rate of 3.77 per 1000 person-years of exposure in clinical trials.[7] | A known risk, leading to restricted use.[3] | Not typically associated with its use for CINV.[9] |
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a non-selective cation channel. This leads to the influx of sodium and calcium ions, resulting in the depolarization of the neuronal membrane and the initiation of a nerve impulse. 5-HT3 receptor antagonists competitively block this binding, thereby preventing channel opening and subsequent neuronal signaling.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Ondansetron (Zofran) vs. alosetron (Lotronex) Side Effects, Dosage [medicinenet.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: a network meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical safety of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Cilansetron for the 5-HT3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Cilansetron for the serotonin 3 (5-HT3) receptor against other prominent 5-HT3 receptor antagonists, namely Ondansetron, Granisetron, and Alosetron. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the comprehensive evaluation of this compound's receptor binding profile.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a drug is a critical determinant of its therapeutic efficacy and safety profile. A highly selective drug preferentially binds to its target receptor, minimizing off-target effects and potential adverse reactions. The following table summarizes the binding affinities (Ki) of this compound and its comparators at the 5-HT3 receptor and a panel of other receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Ondansetron pKi (Ki, nM) | Granisetron pKi (Ki, nM) | Alosetron pKi (Ki, nM) |
| 5-HT3 | 0.19 [1] | 8.70 (2.0) [2] | 9.15 (0.71) [2] | 9.4 (0.4) [3] |
| Sigma-1 | 340[1] | - | - | - |
| Muscarinic M1 | 910[1] | Low Affinity | Low Affinity | Low Affinity[3] |
| 5-HT4 | 960[1] | - | - | - |
| 5-HT1A | >5000[1] | Low Affinity | < 5 | - |
| 5-HT2 | >5000[1] | Low Affinity | < 5 | - |
| Adrenergic α1 | >5000[1] | Low Affinity | < 5 | - |
| Adrenergic α2 | >5000[1] | Low Affinity | < 5 | - |
| Dopamine D2 | >5000[1] | Low Affinity | < 5 | - |
| Muscarinic M2 | >5000[1] | Low Affinity | < 5 | - |
| µ-Opioid | >5000[1] | Low Affinity | < 5 | - |
| Benzodiazepine | >5000[1] | Low Affinity | < 5 | - |
| Histamine H1 | >5000[1] | Low Affinity | < 5 | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values for Ondansetron, Granisetron, and Alosetron were calculated from the provided pKi values. Low affinity for Ondansetron and Granisetron at other receptors is qualitatively stated in the literature, with one study indicating pKi values of less than 5 for a range of receptors.[2] Alosetron has been shown to have little or no significant affinity for many other receptors and ion channels.[3]
The data clearly demonstrates that this compound possesses a high affinity for the 5-HT3 receptor, with a Ki value of 0.19 nM.[1] Importantly, its affinity for other tested receptors, including sigma-1, muscarinic M1, and 5-HT4, is significantly lower, with Ki values in the hundreds to thousands of nanomolar range, indicating a high degree of selectivity for the 5-HT3 receptor.[1] When compared to Ondansetron, Granisetron, and Alosetron, all four compounds exhibit high affinity for the 5-HT3 receptor. While a direct, comprehensive side-by-side comparison across a broad panel of receptors from a single study is not available, the existing literature consistently supports the high selectivity of these "setron" class drugs for the 5-HT3 receptor.[2][3][4]
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a standard experimental protocol for a radioligand binding assay, a common method used to ascertain the selectivity of a compound like this compound.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A radioactively labeled ligand that binds with high affinity and selectivity to the 5-HT3 receptor (e.g., [3H]Granisetron).
-
Test Compound: this compound or other comparator compounds at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., Tropisetron) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]Granisetron) and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining receptor selectivity and the signaling pathway of the 5-HT3 receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological properties of the novel selective 5-HT3 receptor antagonist, alosetron, and its effects on normal and perturbed small intestinal transit in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Cilansetron's Efficacy in Male Versus Female Research Subjects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilansetron, a potent and selective 5-HT3 receptor antagonist, was investigated for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). A key area of interest during its clinical development was its efficacy across different patient demographics, particularly in male versus female subjects. This guide provides a detailed comparison of this compound's performance in both genders, supported by experimental data from key clinical trials. Furthermore, it benchmarks this compound against other therapeutic alternatives for IBS-D, offering a comprehensive overview for research and drug development professionals. While the development of this compound was ultimately discontinued due to safety concerns, the data generated from its clinical trials remain a valuable resource for understanding the role of 5-HT3 antagonism in IBS-D and the nuances of gender-specific treatment responses.
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal tract, modulating motility, secretion, and visceral sensation. In individuals with IBS-D, hyperactivity of the serotonin signaling pathway, particularly through the 5-HT3 receptor, is thought to contribute to symptoms such as abdominal pain and diarrhea. This compound, as a 5-HT3 receptor antagonist, blocks the action of serotonin at these receptors on enteric neurons, thereby reducing colonic transit and visceral hypersensitivity.
Caption: Signaling pathway of 5-HT3 receptor activation and its inhibition by this compound.
This compound Efficacy: Male vs. Female Subjects
Clinical trials for this compound consistently demonstrated its efficacy in both male and female patients with IBS-D, a notable finding as other drugs in its class have shown gender-specific effects.[1]
Quantitative Data Summary
The following tables summarize the key efficacy data from Phase III clinical trials of this compound, with a focus on gender-specific outcomes.
Table 1: Overall Responder Rates for Adequate Relief of IBS Symptoms
| Study Population | This compound (2 mg t.i.d.) | Placebo | p-value |
| Overall | 49% | 28% | <0.001 |
| Male | 41% | 18% | <0.001 |
| Female | 52% | 32% | - |
Data from a 3-month, double-blind, placebo-controlled, multicenter US study.[2][3]
Table 2: Responder Rates for Adequate Relief of Abdominal Pain and Abnormal Bowel Habits
| Endpoint | Gender | This compound (2 mg t.i.d.) | Placebo | p-value |
| Abdominal Pain Relief | Overall | 52% | 37% | <0.001 |
| Male | 45% | - | - | |
| Female | 55% | 43% | - | |
| Abnormal Bowel Habits Relief | Overall | 51% | 26% | <0.001 |
| Male | 39% | - | - | |
| Female | 56% | - | - |
Data from a 3-month Phase III study presented at the 69th annual scientific meeting of the American College of Gastroenterology.[4]
Experimental Protocols
The data presented above were primarily derived from large-scale, randomized, double-blind, placebo-controlled, parallel-group Phase III clinical trials.
Key Methodological Components:
-
Patient Population: Adult patients (male and female) meeting the Rome II or Rome III criteria for IBS-D.[4][5]
-
Intervention: this compound administered orally at a dose of 2 mg three times daily.
-
Comparator: Placebo.
-
Duration: Typically 12 weeks (3 months) or 26 weeks (6 months).
-
Primary Efficacy Endpoint: The proportion of patients who were "responders," defined as experiencing adequate relief of global IBS symptoms for at least 50% of the weeks during the treatment period.[6][7] This was often assessed via a weekly "yes/no" question.
-
Data Collection: Patient-reported outcomes were collected daily or weekly using methods such as an interactive voice response system.[4]
Caption: A generalized workflow of the this compound Phase III clinical trials.
Comparison with Alternative Treatments for IBS-D
A comprehensive evaluation of this compound's efficacy necessitates a comparison with other therapeutic options for IBS-D.
Table 3: Efficacy of this compound and Alternatives in Male and Female Subjects with IBS-D
| Drug | Mechanism of Action | Efficacy in Males | Efficacy in Females | Key Efficacy Data (Overall Population) |
| This compound | 5-HT3 receptor antagonist | Effective | Effective | ~49% responder rate for overall symptom relief vs. 28% for placebo.[2] |
| Alosetron | 5-HT3 receptor antagonist | Limited to no significant effect | Effective | In women, significantly more patients achieve adequate relief of IBS pain and discomfort compared to placebo.[8][9] |
| Eluxadoline | Mixed µ- and κ-opioid receptor agonist, δ-opioid receptor antagonist | Effective | Effective | Composite responder rates for abdominal pain and stool consistency were significantly higher than placebo (27.5% for females, 26.1% for males on 100mg dose vs. placebo).[10] |
| Rifaximin | Non-systemic antibiotic | Effective | Effective | Significantly greater proportion of patients achieved adequate relief of global IBS symptoms vs. placebo. Some studies suggest higher response rates in females.[11][12] |
Discussion
The clinical data for this compound robustly support its efficacy in treating the primary symptoms of IBS-D in both male and female patients. This stands in contrast to the gender-specific efficacy profile of alosetron, another 5-HT3 receptor antagonist, which is predominantly effective in women.[8] The reasons for this difference are not fully elucidated but may relate to variations in pharmacokinetics, pharmacodynamics, or the underlying pathophysiology of IBS-D between sexes.
Eluxadoline and rifaximin, which have different mechanisms of action from the 5-HT3 antagonists, have also demonstrated efficacy in a mixed-gender population with IBS-D.[10][11] Direct head-to-head comparative trials between this compound and these agents are not available. However, the existing data suggest that multiple therapeutic pathways can be targeted to achieve symptom relief in both men and women with IBS-D.
Conclusion
The clinical development program for this compound provided valuable insights into the treatment of IBS-D, particularly highlighting the potential for a 5-HT3 receptor antagonist to be effective in both male and female patients. While this compound is not a commercially available product, the data from its clinical trials underscore the importance of evaluating gender-specific responses in the development of new therapies for functional gastrointestinal disorders. For researchers and drug development professionals, the this compound data serves as an important historical reference and a point of comparison for novel therapeutic candidates in the IBS-D landscape.
References
- 1. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Demonstrates Efficacy for Treatment of IBS-D in Men and Women [medscape.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
- 8. dovepress.com [dovepress.com]
- 9. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sex-Gender Differences in the Effectiveness of Treatment of Irritable Bowel Syndrome: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New treatments for irritable bowel syndrome in women - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Cilansetron's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cilansetron's performance with other key 5-HT3 receptor antagonists, supported by experimental data. The information is intended to assist researchers in replicating and building upon published findings related to the mechanism of action of this class of drugs.
Executive Summary
This compound is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] Its primary mechanism of action involves blocking the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract and in the central nervous system.[2] This blockade modulates visceral pain, colonic transit, and gastrointestinal secretions. Developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D), this compound has been shown to be more potent than first-generation 5-HT3 antagonists like ondansetron.[1] This guide compares this compound to other notable 5-HT3 antagonists: Alosetron, Ondansetron, and Granisetron, focusing on their binding affinities and functional effects.
Comparative Analysis of 5-HT3 Receptor Antagonists
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: 5-HT3 Receptor Binding Affinity
| Compound | Ki (nM) | pKi | Reference |
| This compound | 0.19 | 9.72 | [3] |
| Alosetron | ~0.6 - 1.9* | ~9.22 - 8.72 | [4] |
| Ondansetron | ~20.0 | 8.70 | [5] |
| Granisetron | ~7.08 | 9.15 | [5] |
Note: The Ki for Alosetron is estimated based on the finding that Ondansetron's potency is 3-10 times lower than Alosetron's.[4] pKi values for Ondansetron and Granisetron were converted to Ki for easier comparison.
Table 2: In Vitro Functional Potency
| Compound | pA2 | Reference |
| This compound | Not explicitly found | |
| Alosetron | Not explicitly found | |
| Ondansetron | 8.63 | [5] |
| Granisetron | 9.44 | [5] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
Signaling Pathways and Experimental Workflows
Serotonin (5-HT) Signaling Pathway and 5-HT3 Receptor Antagonism
The following diagram illustrates the mechanism of action of 5-HT3 receptor antagonists in the context of gastrointestinal function.
Caption: Mechanism of 5-HT3 receptor antagonism in the gut.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for determining the binding affinity of a compound to the 5-HT3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Visceral Pain Assessment
This diagram shows the process for evaluating the effect of 5-HT3 antagonists on visceral pain in a preclinical model.
Caption: Workflow for in vivo visceral pain assessment.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-GR65630, a high-affinity 5-HT3 receptor antagonist.
-
Test Compounds: this compound, Alosetron, Ondansetron, Granisetron.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Model of Visceral Hypersensitivity: Colorectal Distension in Rats
Objective: To assess the effect of 5-HT3 receptor antagonists on visceral pain perception.
Materials:
-
Animals: Male Wistar rats.
-
Test Compounds: this compound, Alosetron, Ondansetron, Granisetron, or vehicle.
-
Colorectal Distension Apparatus: A balloon catheter connected to a pressure transducer and a pump for controlled inflation.
-
Abdominal Muscle Electromyography (EMG) electrodes (optional).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental setup to minimize stress-induced responses.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the descending colon and rectum of the conscious rat.
-
Colorectal Distension: After a set period following drug administration, inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds) with an inter-stimulus interval.
-
Response Measurement: Quantify the visceromotor response, which is a reflex contraction of the abdominal and hindlimb muscles. This can be done by visual observation and scoring or by measuring the electrical activity of the abdominal muscles using EMG.
-
Data Analysis: Determine the pain threshold (the lowest pressure that elicits a significant visceromotor response). Compare the pain thresholds between the drug-treated and vehicle-treated groups.[6][7]
In Vivo Model of Gastrointestinal Transit: Charcoal Meal Assay in Rats
Objective: To evaluate the effect of 5-HT3 receptor antagonists on gastrointestinal transit time.
Materials:
-
Animals: Male Sprague-Dawley rats, fasted overnight with free access to water.
-
Test Compounds: this compound, Alosetron, Ondansetron, Granisetron, or vehicle.
-
Charcoal Meal: A non-absorbable marker, typically 5-10% activated charcoal in a 10% gum arabic solution.
-
Oral gavage needle.
Procedure:
-
Drug Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), administer a fixed volume of the charcoal meal via oral gavage.
-
Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the percent transit between the drug-treated and vehicle-treated groups.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Cilansetron's Side Effect Profile Against Other 5-HT3 Receptor Antagonists
This guide provides a detailed comparison of the side effect profile of Cilansetron with other prominent 5-HT3 receptor antagonists, namely Alosetron and Ondansetron. The information is intended for researchers, scientists, and drug development professionals, offering objective data from clinical trials, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction to 5-HT3 Receptor Antagonists
Serotonin (5-hydroxytryptamine or 5-HT) is a key neurotransmitter in the enteric nervous system, modulating gastrointestinal motility, secretion, and the perception of pain.[1] 5-HT3 receptor antagonists, informally known as "setrons," function by selectively blocking the action of serotonin at 5-HT3 receptors.[2][3] These receptors are ligand-gated ion channels located on enteric neurons, vagal afferents, and in key areas of the central nervous system involved in the emetic reflex, such as the chemoreceptor trigger zone (CTZ).[3][4][5][6] By inhibiting serotonin's binding, these agents can slow colonic transit and reduce visceral sensitivity, making them effective for conditions like diarrhea-predominant irritable bowel syndrome (IBS-D) and chemotherapy-induced nausea and vomiting (CINV).[1][4] While this compound was developed for IBS-D, its comparators, Alosetron and Ondansetron, are used for IBS-D and CINV, respectively.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Alosetron, and Ondansetron. Data is compiled from multiple sources to provide a comparative overview.
| Adverse Event | This compound | Alosetron | Ondansetron | Placebo (Typical for IBS-D Trials) |
| Constipation | 19%[7] | 25-33%[8] | 7-12%[9][10] | 4%[7] |
| Ischemic Colitis | 0.27% (4 in 1484 cases)[11][12] | 0.15% - 0.3%[13][14] | Not commonly reported for IBS-D indication | 0%[7] |
| Headache | 6%[7] | No significant difference from placebo[13] | 17-21%[9] | 3%[7] |
| Abdominal Pain | N/A | Significantly greater than placebo[13] | 5%[9] | N/A |
| Nausea | N/A | No significant difference from placebo[13] | ~27% (user reported)[10] | N/A |
| Diarrhea | N/A | N/A | 15%[9] | N/A |
| QT Prolongation | Not a widely reported concern | Not a widely reported concern | Yes, risk of cardiac arrhythmias[6][15] | N/A |
Note: Incidence rates can vary based on dosage, patient population, and trial duration. Direct head-to-head trial data is limited, and this table represents a synthesis of findings from separate studies.
Summary of Findings:
-
Constipation is the most common side effect for 5-HT3 antagonists used in IBS-D, with this compound showing a notable incidence, though potentially lower than that reported for Alosetron.[7][12][13]
-
Ischemic Colitis , a serious adverse event, has been observed with both this compound and Alosetron at low but comparable rates.[12][14][16] In reported cases, this compound-associated ischemic colitis resolved upon discontinuation of the drug.[7][16] Alosetron carries a boxed warning for serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation, which have in rare cases resulted in hospitalization or death.[14][17]
-
Ondansetron , primarily used for nausea and vomiting, has a different primary side effect profile, with headache being most prominent.[9][18] Its most significant serious risk is dose-dependent QT interval prolongation.[19]
Visualizing Mechanisms and Protocols
Signaling Pathway of 5-HT3 Receptor Antagonism
The diagram below illustrates the mechanism of action for 5-HT3 receptor antagonists in the context of the gut-brain axis.
Caption: Mechanism of 5-HT3 receptor antagonists in mitigating IBS-D symptoms.
Experimental Workflow for a Phase III Clinical Trial
This diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial designed to assess the safety and efficacy of a drug like this compound for IBS-D.
Caption: Standard workflow for a randomized controlled trial assessing an IBS-D therapeutic.
Experimental Protocols
The following describes a representative protocol for a clinical trial designed to evaluate the side effect profile of a 5-HT3 antagonist like this compound for IBS-D, based on common practices in the field.[16][20][21]
Title: A Phase III, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Safety and Efficacy of this compound in Adult Patients with Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D).
1. Objectives:
-
Primary Safety Objective: To assess the safety and tolerability of this compound compared to placebo by evaluating the incidence, severity, and nature of adverse events (AEs).
-
Secondary Safety Objectives: To monitor laboratory parameters (hematology, serum chemistry), vital signs, and electrocardiograms (ECGs) throughout the study.
-
Primary Efficacy Objective: To determine the efficacy of this compound in providing adequate relief of overall IBS symptoms compared to placebo.
2. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 4-week screening/baseline period, 12-week treatment period, and a 4-week follow-up period.
-
Population: Adult males and females (18-65 years) meeting the Rome IV criteria for IBS-D.[20][21]
-
Randomization: Eligible subjects will be randomized in a 1:1 ratio to receive either this compound (2 mg, orally, three times daily) or a matching placebo.
3. Key Methodologies for Safety Assessment:
-
Adverse Event (AE) Monitoring:
-
AEs will be collected at each study visit via non-leading questions and spontaneous reporting by the subject.
-
All AEs will be recorded, detailing the onset, duration, severity (mild, moderate, severe), relationship to the study drug (unrelated, unlikely, possible, probable, definite), and action taken.
-
Serious Adverse Events (SAEs), such as those resulting in hospitalization, significant disability, or are life-threatening (e.g., suspected ischemic colitis, severe constipation), must be reported to the sponsor within 24 hours.
-
-
Clinical Laboratory Evaluation:
-
Blood and urine samples will be collected at screening, baseline, week 6, and week 12 (or end of treatment).
-
Panels will include complete blood count (CBC) with differential, serum chemistry (including ALT, AST, bilirubin, creatinine), and urinalysis.
-
-
Vital Signs and Physical Examination:
-
Heart rate, blood pressure, and respiratory rate will be measured at each visit.
-
A complete physical examination will be performed at screening and the final study visit.
-
-
Electrocardiogram (ECG):
-
A 12-lead ECG will be performed at screening and the final study visit to monitor for cardiac effects, including QT interval changes.
-
4. Specific Monitoring for Anticipated Side Effects:
-
Constipation: Subjects will be specifically questioned about changes in bowel habits, including decreased frequency, straining, or hard stools. Constipation will be defined as reporting two or fewer bowel movements in a 7-day period.
-
Ischemic Colitis: Investigators and subjects will be educated on the signs and symptoms of ischemic colitis (e.g., new or worsening abdominal pain, rectal bleeding, bloody diarrhea).[22] Any subject reporting such symptoms will immediately discontinue the study drug and undergo appropriate medical evaluation.
5. Data Analysis:
-
The safety population will include all randomized subjects who received at least one dose of the study drug.
-
The incidence of all AEs, treatment-emergent AEs, SAEs, and AEs leading to discontinuation will be summarized by treatment group.
-
Descriptive statistics will be used to summarize laboratory values and vital signs at each time point. Clinically significant changes will be identified and reviewed.
References
- 1. This compound - New Treatment for IBS - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. benchchem.com [benchchem.com]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Ondansetron (Zofran) vs. alosetron (Lotronex) Side Effects, Dosage [medicinenet.com]
- 9. Clinical safety of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. This compound in the treatment of diarrhea-predominant irritable bowel syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and tolerability of alosetron for the treatment of irritable bowel syndrome in women and men: a meta-analysis of eight randomized, placebo-controlled, 12-week trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy and safety of ondansetron for morning sickness in pregnancy: a systematic review of clinical trials [frontiersin.org]
- 16. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 19. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alosetron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Assessing the Translational Relevance of Cilansetron Animal Studies for Irritable Bowel Syndrome (IBS)
A Comparative Guide for Researchers and Drug Development Professionals
Cilansetron, a potent and selective 5-HT3 receptor antagonist, has been investigated for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Its mechanism of action centers on the modulation of the enteric nervous system, where serotonin (5-HT) plays a crucial role in regulating gastrointestinal motility, secretion, and visceral sensation.[1][2] This guide provides a comprehensive assessment of the preclinical animal studies of this compound, comparing its performance with other 5-HT3 receptor antagonists and evaluating the translational relevance of these findings to the clinical setting.
Mechanism of Action: The Role of 5-HT3 Receptors
Serotonin, released by enterochromaffin cells in the gut, activates various 5-HT receptors, including the 5-HT3 receptor, which is a ligand-gated ion channel.[2][3] Activation of 5-HT3 receptors on extrinsic and intrinsic primary afferent nerves contributes to increased GI motility and visceral sensitivity.[4] 5-HT3 receptor antagonists like this compound competitively block these receptors, thereby reducing the downstream signaling that leads to the symptoms of IBS-D, such as abdominal pain and diarrhea.[1][5]
digraph "5-HT3 Receptor Signaling Pathway in IBS-D" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Stimuli [label="Stress / Luminal Irritants", fillcolor="#F1F3F4", fontcolor="#202124"];
EC_Cells [label="Enterochromaffin Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Serotonin [label="Serotonin (5-HT) Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
HTR3 [label="5-HT3 Receptor\n(on Afferent Nerves)", fillcolor="#F1F3F4", fontcolor="#202124"];
this compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
IncreasedMotility [label="Increased GI Motility\n(Diarrhea)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
VisceralHypersensitivity [label="Visceral Hypersensitivity\n(Pain)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Blockade [label="Blockade", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5];
// Edges
Stimuli -> EC_Cells [color="#5F6368"];
EC_Cells -> Serotonin [color="#5F6368"];
Serotonin -> HTR3 [label="Activates", color="#34A853"];
HTR3 -> IncreasedMotility [color="#5F6368"];
HTR3 -> VisceralHypersensitivity [color="#5F6368"];
this compound -> Blockade [arrowhead=none, color="#EA4335"];
Blockade -> HTR3 [label="Inhibits", color="#EA4335"];
// Invisible edges for alignment
{rank=same; Stimuli; EC_Cells; Serotonin;}
{rank=same; HTR3; Blockade; this compound;}
{rank=same; IncreasedMotility; VisceralHypersensitivity;}
}
Caption: Workflow for preclinical evaluation of GI motility.
Anxiety and Depression-like Behaviors:
There is a significant comorbidity between IBS and anxiety and depression.[6] While specific studies on this compound's effects on these behaviors in animal models were not identified in the search, other 5-HT3 antagonists like Ondansetron have shown anxiolytic and antidepressant-like effects in rodent models.[7][8][9][10] This suggests a potential for this compound to have similar effects, which would be clinically relevant given the gut-brain axis dysfunction in IBS.
Translational Relevance and Limitations
While animal models provide valuable insights into the pathophysiology of IBS and the efficacy of potential treatments, there are limitations to their translational relevance.[6]
-
Complexity of IBS: No single animal model can fully replicate the complex interplay of biological, psychological, and social factors that contribute to human IBS.[6]
-
Species Differences: The gastrointestinal physiology and neuroanatomy of rodents differ from humans.
-
Predictive Value: While all currently approved drugs for IBS have shown efficacy in animal models of visceral hypersensitivity, not all drugs that are effective in these models have proven to be clinically effective.[6]
Despite these limitations, the consistent findings of 5-HT3 antagonists, including this compound, in reducing visceral hypersensitivity and slowing colonic transit in animal models have translated to clinical efficacy in improving symptoms of abdominal pain and diarrhea in patients with IBS-D.[1][5]
Safety and Tolerability
In both preclinical and clinical studies, the most common side effect of this compound has been constipation.[1][5] A more serious but rare adverse event observed with this compound and another 5-HT3 antagonist, Alosetron, is ischemic colitis.[5] Animal studies investigating the effects of this compound on mesenteric and colonic blood flow in rats did not show a vasoconstrictor effect, even in the presence of mild inflammation.[11] This highlights a potential disconnect between animal safety models and rare but serious clinical adverse events.
Conclusion
Preclinical animal studies have been instrumental in establishing the rationale for the use of this compound in IBS-D. These studies have demonstrated its efficacy in modulating key pathophysiological mechanisms, namely visceral hypersensitivity and gastrointestinal motility. While the translational relevance of animal models is not absolute, the findings for this compound have generally been predictive of its clinical effects. Future research should focus on more refined animal models that better recapitulate the heterogeneity of human IBS and further investigate the mechanisms underlying rare adverse events to improve the predictive value of preclinical safety assessments.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a new serotonergic agent for the irritable bowel syndrome with diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ondansetron attenuates co-morbid depression and anxiety associated with obesity by inhibiting the biochemical alterations and improving serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antianxiety profile of ondansetron, a selective 5-HT3 antagonist, in a novel animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ondansetron ameliorates depression associated with obesity in high-fat diet fed experimental mice: An investigation-based on the behavioral, biochemical, and molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 11. Alosetron, this compound and tegaserod modify mesenteric but not colonic blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Cilansetron's Efficacy and Safety in IBS-D Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data on cilansetron, a potent and selective serotonin 5-HT3 receptor antagonist, for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). This compound, developed by Solvay Pharmaceuticals, demonstrated significant efficacy in improving the multifaceted symptoms of IBS-D in both male and female patients. Although it showed promise in clinical development, it was not ultimately approved by regulatory agencies due to concerns about adverse events, mirroring those of another 5-HT3 antagonist, alosetron. This analysis will delve into the available efficacy and safety data, experimental methodologies, and the underlying mechanism of action.
Efficacy of this compound in IBS-D
This compound was evaluated in a robust Phase III clinical trial program involving over 4,000 patients. The primary endpoint in these trials was typically the patient-reported adequate relief of global IBS symptoms.
Key Efficacy Findings:
Two pivotal, large-scale, randomized, double-blind, placebo-controlled Phase III trials—a 3-month U.S. study and a 6-month multinational study—demonstrated the superiority of this compound (2 mg three times daily) over placebo in treating IBS-D.
Table 1: Efficacy of this compound in a 3-Month U.S. Phase III Clinical Trial
| Endpoint | This compound (2 mg t.i.d.) (n=344) | Placebo (n=348) | p-value |
| Adequate Relief of Global IBS Symptoms | 49% | 28% | < 0.001 |
| Adequate Relief of Abdominal Pain and Discomfort | 52% | 37% | < 0.001 |
| Adequate Relief of Abnormal Bowel Habits | 51% | 26% | < 0.001 |
Data from a study presented by Miner et al.
Table 2: Efficacy of this compound in a 6-Month Multinational Phase III Clinical Trial
| Endpoint | This compound (2 mg t.i.d.) | Placebo |
| Overall Responder Rate for Adequate Relief | 52% - 61% | 37% - 46% |
Data reported from the overall Phase III program.
This compound was shown to be effective in both men and women, an important distinction from alosetron, which is only approved for women with severe IBS-D. In a sub-analysis of the 3-month U.S. study, 41% of males treated with this compound reported adequate relief of IBS symptoms compared to 18% in the placebo group (p < 0.001).
Safety and Tolerability Profile
While generally well-tolerated, this compound's safety profile was marked by a notable incidence of constipation and rare but serious cases of ischemic colitis.
Table 3: Key Adverse Events Associated with this compound
| Adverse Event | This compound | Placebo | Notes |
| Constipation | 8% - 19% | ~1% - 4% | The most frequently reported adverse event. |
| Ischemic Colitis | 3.77 per 1000 person-years of exposure | Not reported | All reported cases resolved without serious complications. This rate is similar to that observed with alosetron. |
Withdrawal from studies due to adverse events was slightly higher in the this compound group (12%) compared to the placebo group (6%) in the 3-month U.S. trial.
Experimental Protocols
While full, detailed protocols of the Phase III trials are not publicly available, the following represents a generalized methodology based on published abstracts and reviews.
Generalized Phase III Clinical Trial Protocol for this compound in IBS-D
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: Adult male and female patients diagnosed with IBS-D according to the Rome I or Rome II criteria.
-
Intervention: this compound 2 mg administered orally three times daily.
-
Comparator: Identical placebo administered three times daily.
-
Treatment Duration: 3 to 6 months.
-
Primary Efficacy Endpoint: Weekly patient-reported "adequate relief" of overall IBS symptoms, with a responder defined as a patient experiencing adequate relief for at least 50% of the weeks in the study period.
-
Secondary Efficacy Endpoints:
-
Weekly adequate relief of abdominal pain and/or discomfort.
-
Weekly adequate relief of abnormal bowel habits.
-
Improvements in stool frequency, consistency, and urgency.
-
Health-related quality of life (HRQoL) assessed by the IBS-QOL instrument.
-
-
Data Collection: Patient-reported outcomes were often collected via an interactive voice response system.
-
Statistical Analysis: Intent-to-treat (ITT) analysis was typically performed.
Safety Operating Guide
Navigating the Disposal of Cilansetron: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle cilansetron in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable solvent. All contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and compliance with federal, state, and local regulations.
Step 1: Waste Characterization
The first and most crucial step is to determine if this compound is classified as a hazardous waste. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach is recommended. Researchers should consult their institution's Environmental Health and Safety (EHS) department for guidance.[1] The EHS department can assist in evaluating the compound against RCRA characteristics of hazardous waste:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals above specified concentrations.
Given that related compounds like ondansetron are toxic if swallowed and harmful to aquatic life, it is prudent to handle this compound as potentially hazardous waste until a formal determination is made.[2][3][4][5]
Step 2: Segregation and Containerization
Proper segregation of pharmaceutical waste is essential to prevent accidental mixing and to ensure cost-effective and compliant disposal.
-
Hazardous Waste: If this compound is determined to be a RCRA hazardous waste, it must be collected in a designated hazardous waste container. These containers should be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Toxic").
-
Non-Hazardous Waste: If determined to be non-hazardous, it should be disposed of in a container designated for non-hazardous pharmaceutical waste.[6] It is important not to mix it with regular trash.
-
Controlled Substances: If this compound were a controlled substance, it would require disposal in accordance with U.S. Drug Enforcement Administration (DEA) regulations, which often involves a licensed reverse distributor.[6][7] However, there is no indication that this compound is a controlled substance.
Step 3: Storage
Store waste containers in a secure, designated area away from patient care and high-traffic zones. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills. Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Disposal
The final disposal method depends on the waste classification:
-
Hazardous Waste: Hazardous pharmaceutical waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[1] The most common and environmentally sound method for destroying hazardous pharmaceuticals is high-temperature incineration.[8]
-
Non-Hazardous Waste: Non-hazardous pharmaceutical waste should also be sent for incineration to ensure complete destruction.[1] Flushing or disposing of non-hazardous pharmaceuticals in the regular trash is discouraged to prevent environmental contamination.[6][9]
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound is unavailable, the following table provides a general overview of common classifications for pharmaceutical waste.
| Waste Classification | Description | Examples | Disposal Method |
| RCRA Hazardous Waste | Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. | Certain chemotherapy agents, warfarin >0.3%, arsenic trioxide.[10][11] | High-temperature incineration at a permitted facility. |
| P-listed Waste | Acutely hazardous commercial chemical products. | Epinephrine, nicotine, physostigmine.[10][11] | High-temperature incineration at a permitted facility. |
| U-listed Waste | Toxic commercial chemical products. | Mitomycin C, cyclophosphamide, lindane.[10][11] | High-temperature incineration at a permitted facility. |
| Non-Hazardous Pharmaceutical Waste | Does not meet any of the RCRA hazardous waste criteria. | Most over-the-counter medications, antibiotics. | Incineration is the preferred method. |
| DEA Controlled Substances | Drugs regulated under the Controlled Substances Act. | Opioids, benzodiazepines, stimulants. | Destruction via a DEA-registered reverse distributor or other approved methods to render it non-retrievable.[7] |
Experimental Protocols
As this compound is an investigational drug, there are no standard experimental protocols for its disposal. The appropriate protocol must be developed in consultation with the institution's EHS department and in accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedural steps and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medline.com [medline.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 11. Download [lf-public.deq.utah.gov:443]
Essential Safety and Logistical Information for Handling Cilansetron
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Cilansetron is paramount. Although specific safety data for this compound is not extensively available due to its discontinued development, a robust safety protocol can be established by adhering to best practices for handling potent pharmaceutical compounds.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety and chemical handling protocols.
Hazard Assessment and Control Banding
This compound is a potent 5-HT3 antagonist.[5] In the absence of a specific Occupational Exposure Limit (OEL), the principle of "control banding" should be applied.[6][7][8][9][10] This approach matches the level of control measures to the hazard potential of the compound. Given its pharmacological activity, this compound should be handled as a potent compound, requiring stringent controls to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | PPE Component | Standard | Rationale |
| Handling Powder (e.g., weighing, aliquoting) | Gloves | Double-gloving with nitrile gloves | Prevents skin contact with the potent compound. |
| Lab Coat | Disposable, with elastic cuffs | Protects clothing and skin from contamination. | |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from airborne particles. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Minimizes inhalation of fine powder. | |
| Handling Solutions (e.g., preparing dilutions) | Gloves | Nitrile gloves | Protects against splashes and skin absorption. |
| Lab Coat | Standard lab coat | Provides a barrier against spills. | |
| Eye Protection | Safety glasses with side shields | Protects eyes from splashes. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.[2][4]
-
Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne particulates.
-
Weighing: Use a balance with a draft shield or conduct weighing within a containment enclosure.
2. Handling the Compound:
-
Avoid Dust Generation: Handle the solid form of this compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Transportation: Transport this compound in sealed, clearly labeled, and impact-resistant secondary containers.
3. Decontamination:
-
Surfaces: All surfaces and equipment should be decontaminated after use. A suitable cleaning agent should be validated for its effectiveness in removing the compound.
-
PPE Removal: Remove PPE in a designated area, avoiding cross-contamination. Dispose of disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.
-
Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Incineration by a licensed waste management company is the preferred method.[11] Do not dispose of this compound down the drain or in regular trash.[12][13][14][15]
Emergency Procedures
1. Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[16][17][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
2. Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use appropriate absorbent materials (e.g., chemical spill pillows or pads) to contain the spill. Do not use materials that could react with the compound.
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE. Carefully collect the absorbed material and any contaminated debris into a labeled, sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. escopharma.com [escopharma.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CCOHS: Control Banding [ccohs.ca]
- 7. Control banding - Wikipedia [en.wikipedia.org]
- 8. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 9. Banding Together [publications.aiha.org]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. jacksonhealth.org [jacksonhealth.org]
- 13. survivingantidepressants.org [survivingantidepressants.org]
- 14. quora.com [quora.com]
- 15. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
